molecular formula C58H93N19O16 B12378777 ERKtide

ERKtide

Cat. No.: B12378777
M. Wt: 1312.5 g/mol
InChI Key: GVQSPUWQYAREMP-YZBIGILASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ERKtide is a synthetic, biologically active peptide specifically designed as a substrate for Extracellular signal-Regulated Kinase 2 (ERK2) . ERK2 is a crucial eukaryotic protein kinase whose activity is regulated by mitogenic stimuli and is a central component of the Ras-Raf-MEK-ERK signaling pathway, which governs essential cellular processes including proliferation, differentiation, and survival . The sequence of this compound is Ala-Thr-Gly-Pro-Leu-Ser-Pro-Gly-Pro-Phe-Gly-Arg-Arg (ATGPLSPGPFGRR) . It has a molecular weight of 1312.51 and a molecular formula of C58H93N19O16 . Researchers utilize this compound in kinase assays to study ERK2 activity and dynamics . The ERK pathway is a subject of intense study in various research areas, including cancer due to its role in oncogenic proliferation , and neurodegenerative diseases such as Alzheimer's, where dysregulated ERK signaling has been implicated in pathophysiology . This product is offered as a lyophilized powder and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C58H93N19O16

Molecular Weight

1312.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C58H93N19O16/c1-31(2)25-37(71-52(88)41-18-10-23-76(41)45(82)29-68-54(90)46(33(4)79)74-47(83)32(3)59)50(86)73-39(30-78)55(91)77-24-12-17-40(77)51(87)67-28-44(81)75-22-11-19-42(75)53(89)72-38(26-34-13-6-5-7-14-34)48(84)66-27-43(80)69-35(15-8-20-64-57(60)61)49(85)70-36(56(92)93)16-9-21-65-58(62)63/h5-7,13-14,31-33,35-42,46,78-79H,8-12,15-30,59H2,1-4H3,(H,66,84)(H,67,87)(H,68,90)(H,69,80)(H,70,85)(H,71,88)(H,72,89)(H,73,86)(H,74,83)(H,92,93)(H4,60,61,64)(H4,62,63,65)/t32-,33+,35-,36-,37-,38-,39-,40-,41-,42-,46-/m0/s1

InChI Key

GVQSPUWQYAREMP-YZBIGILASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)CNC(=O)C(C(C)O)NC(=O)C(C)N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of ERKtide Phosphorylation by ERK2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols related to the phosphorylation of ERKtide by Extracellular signal-regulated kinase 2 (ERK2). This document is intended to serve as a valuable resource for researchers in cell signaling, cancer biology, and drug discovery.

Introduction: The ERK2 Signaling Cascade

Extracellular signal-regulated kinase 2 (ERK2), a member of the Mitogen-Activated Protein Kinase (MAPK) family, is a critical serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including proliferation, differentiation, and survival.[1][2] The activation of ERK2 is the culmination of a highly conserved signaling cascade, often referred to as the Ras-Raf-MEK-ERK pathway.[1][2] This pathway transmits extracellular signals from growth factors and mitogens to intracellular targets, ultimately leading to changes in gene expression and cellular function.[2][3]

The canonical activation of ERK2 begins with the stimulation of receptor tyrosine kinases (RTKs) at the cell surface, which leads to the activation of the small GTPase Ras.[3] Activated Ras then recruits and activates Raf kinases (MAPKKK), which in turn phosphorylate and activate MEK1/2 (MAPKK).[1][3] Finally, MEK1/2 dually phosphorylates ERK2 on conserved threonine and tyrosine residues (Thr185 and Tyr187 in human ERK2) within its activation loop, leading to a dramatic increase in its catalytic activity.[4][5] Once activated, ERK2 can phosphorylate a vast array of cytoplasmic and nuclear substrates, thereby regulating their function.[6]

This compound is a synthetic peptide substrate commonly used to assay ERK2 activity. Its sequence is often derived from a known physiological substrate of ERK2, such as the Epidermal Growth Factor Receptor (EGFR).[7] The phosphorylation of this compound by ERK2 serves as a reliable and quantifiable measure of the kinase's enzymatic activity, making it an invaluable tool in biochemical and pharmacological studies.

The ERK Signaling Pathway

The upstream signaling cascade leading to the activation of ERK2 is a multi-tiered system that provides numerous points for regulation and signal amplification. The core components of this pathway are depicted below.

ERK_Signaling_Pathway cluster_ras Ligand Growth Factor / Mitogen RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP  GDP/GTP  Exchange Ras_GTP Ras-GTP (active) Raf Raf (MAPKKK) Ras_GTP->Raf MEK MEK1/2 (MAPKK) Raf->MEK P ERK_inactive ERK2 (inactive) MEK->ERK_inactive P P ERK_active pERK2 (active) Substrates Cytoplasmic & Nuclear Substrates (e.g., this compound) ERK_active->Substrates P Response Cellular Response (Proliferation, Differentiation, etc.) Substrates->Response

Figure 1. The canonical ERK1/2 signaling pathway.

Catalytic Mechanism of this compound Phosphorylation

The phosphorylation of this compound by ERK2 follows a sequential, ordered Bi-Bi kinetic mechanism, where ATP binds to the kinase first, followed by the peptide substrate. The catalytic process involves the transfer of the γ-phosphate from ATP to a serine or threonine residue within the this compound sequence.

ERK2 exhibits a strong preference for substrates containing a Proline residue at the +1 position relative to the phosphorylation site (Ser/Thr-Pro motif).[8][9] This specificity is conferred by a hydrophobic pocket within the kinase's active site that accommodates the proline ring.[9] The catalytic mechanism can be summarized in the following steps:

  • ATP Binding: ATP binds to the active site of activated ERK2.

  • This compound Binding: The this compound peptide then docks into the substrate-binding groove.

  • Phosphotransfer: The hydroxyl group of the target serine or threonine on this compound performs a nucleophilic attack on the γ-phosphate of ATP, resulting in the transfer of the phosphate group to the peptide.

  • Product Release: The phosphorylated this compound and ADP are subsequently released from the enzyme.

Catalytic_Mechanism E ERK2 E_ATP ERK2-ATP E->E_ATP E_ATP_S ERK2-ATP-ERKtide E_ATP->E_ATP_S ATP ATP E_ATP->ATP k_off(ATP) E_ADP_P ERK2-ADP-pthis compound E_ATP_S->E_ADP_P k_cat S This compound E_ATP_S->S k_off(S) E_ADP ERK2-ADP E_ADP_P->E_ADP P pthis compound E_ADP_P->P k_off(P) E_ADP->E ADP ADP E_ADP->ADP k_off(ADP) ATP->E_ATP k_on(ATP) S->E_ATP_S k_on(S)

Figure 2. Simplified kinetic scheme of this compound phosphorylation by ERK2.

Quantitative Kinetic Data

The efficiency of this compound phosphorylation by ERK2 can be described by standard Michaelis-Menten kinetics. The following table summarizes the key kinetic parameters reported in the literature. It is important to note that these values can vary depending on the specific this compound sequence and the experimental conditions.

ParameterValueSubstrateReference
kcat/Km (4 ± 2) x 10⁻³ µM⁻¹s⁻¹This compound[10]
Km 450 ± 230 µMATGPLSPGPFGRR[11]
kcat 120 ± 8 min⁻¹ (2 s⁻¹)ATGPLSPGPFGRR[11]

Experimental Protocols

A variety of in vitro kinase assays can be employed to measure the phosphorylation of this compound by ERK2. Below are detailed methodologies for two common approaches: a radiometric assay and a luminescence-based assay.

Radiometric [γ-³²P]ATP Filter Binding Assay

This classic method offers high sensitivity and is considered a gold standard for kinase activity measurement.

Materials:

  • Active, purified ERK2 enzyme

  • This compound peptide (with a net positive charge for binding to phosphocellulose paper)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • Phosphocellulose P81 paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix containing the kinase reaction buffer, a known concentration of this compound, and any test compounds (e.g., inhibitors).

  • Initiate the Reaction: Add active ERK2 to the reaction mix. To start the phosphorylation, add a solution of ATP containing a known amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km value for accurate kinetic measurements.

  • Incubate: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes). Ensure the reaction is in the linear range of product formation.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper. The positively charged paper will bind the phosphorylated, negatively charged this compound.

  • Wash: Wash the P81 paper extensively with the stop solution (e.g., 3-4 times for 5-10 minutes each) to remove unincorporated [γ-³²P]ATP.

  • Quantify: Allow the P81 paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis: Calculate the specific activity of the enzyme (e.g., in pmol of phosphate transferred per minute per µg of enzyme) based on the counts per minute (CPM) and the specific activity of the [γ-³²P]ATP.

Luminescence-Based ADP-Glo™ Kinase Assay

This non-radioactive method measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[6]

Materials:

  • Active, purified ERK2 enzyme

  • This compound peptide

  • Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Set up the Kinase Reaction: In a well of a white multi-well plate, add the kinase reaction buffer, this compound, and active ERK2.

  • Initiate the Reaction: Add ATP to each well to start the reaction. Include control wells without enzyme (background) and without substrate.

  • Incubate: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).

  • Terminate and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to each well. This reagent will convert the ADP generated by the kinase reaction into ATP and then catalyze a luciferase reaction that produces light. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the ERK2 activity. A standard curve can be generated using known concentrations of ADP to quantify the amount of product formed.

Experimental Workflow and Logic

The general workflow for an in vitro kinase assay to study this compound phosphorylation by ERK2 involves several key stages, from reagent preparation to data analysis. The logical flow of the catalytic reaction itself provides the basis for these experimental designs.

Experimental_Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrate, ATP) Reaction Set up Kinase Reaction Prep->Reaction Incubate Incubation (Controlled Temperature & Time) Reaction->Incubate Terminate Reaction Termination Incubate->Terminate Detect Detection of Phosphorylation Terminate->Detect Analyze Data Analysis (Calculate Activity, Kinetics) Detect->Analyze

Figure 3. General experimental workflow for an in vitro ERK2 kinase assay.

Conclusion

The phosphorylation of this compound by ERK2 is a fundamental biochemical reaction that serves as a cornerstone for studying the activity and regulation of the ERK signaling pathway. A thorough understanding of its mechanism, kinetics, and the experimental methodologies used to measure it is essential for researchers in both basic science and drug development. The data and protocols presented in this guide provide a solid foundation for designing and interpreting experiments aimed at elucidating the intricate role of ERK2 in cellular signaling and disease.

References

The Discovery and Development of ERKtide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Substrate for Studying ERK/MAPK Signaling

The Extracellular signal-regulated kinase (ERK) cascade is a pivotal signaling pathway involved in a multitude of cellular processes, including proliferation, differentiation, and survival. Central to unraveling the complexities of this pathway is the use of specific and reliable tools to measure the activity of its core components, ERK1 and ERK2. ERKtide, a synthetic peptide substrate, has emerged as a valuable reagent for the in vitro and in-cell analysis of ERK activity. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, tailored for researchers, scientists, and drug development professionals.

The Genesis of this compound: From EGF Receptor to a Dedicated Research Tool

The development of this compound is rooted in the quest for a specific and efficient substrate for Extracellular Signal-Regulated Kinases (ERKs). The amino acid sequence of this compound is derived from a phosphorylation site within the Epidermal Growth Factor Receptor (EGFR), a key upstream activator of the ERK/MAPK pathway. This strategic choice ensures that the peptide contains a sequence motif that is readily recognized and phosphorylated by ERK.

The consensus phosphorylation motif for ERK is generally considered to be Pro-Xaa-Ser/Thr-Pro, where Xaa is any amino acid.[1] this compound's sequence, which includes a threonine residue as the phosphoacceptor site, is optimized for efficient phosphorylation by ERK1 and ERK2.

Biochemical and Kinetic Profile of this compound

A thorough understanding of the kinetic parameters of this compound phosphorylation by ERK1 and ERK2 is essential for the design and interpretation of kinase assays. While extensive research has been conducted on various ERK substrates, specific kinetic data for this compound is crucial for quantitative studies.

Table 1: Quantitative Data for this compound Phosphorylation by ERK Kinases

ParameterERK1ERK2Notes
Amino Acid Sequence KRELVEPLTPSGEAPNQALLRKRELVEPLTPSGEAPNQALLRDerived from the EGF receptor.[2]
Phosphorylation Site Threonine (T)Threonine (T)Within the -PLT PS- motif.
Typical Assay Concentration Not explicitly found400 nMIn an AlphaScreen assay.[2]
Km Data not available~3 µM - 6.3 µMFor similar modular peptide substrates.[3]
kcat Data not available~5.5 s-1 - 10.0 s-1For similar modular peptide substrates.[3]
kcat/Km (Catalytic Efficiency) Data not available~2 x 106 M-1s-1 to 6 x 106 M-1s-1For similar modular peptide substrates.[3]

Note: The kinetic constants (Km, kcat) provided are for modular peptide substrates designed to be highly efficient for ERK2 and may serve as an approximation for this compound. Further empirical determination for the specific this compound sequence is recommended for precise quantitative analysis.

Experimental Protocols: A Guide to Utilizing this compound

The versatility of this compound allows for its use in a variety of kinase assay formats, from traditional radioactive methods to high-throughput screening platforms.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for generating custom peptides.[4][5][6][7]

Protocol 3.1.1: Solid-Phase Peptide Synthesis (SPPS) of this compound

  • Resin Selection and Swelling: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).[7]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Arginine for the C-terminus of this compound) using a coupling reagent (e.g., HBTU/HOBt) and add it to the resin to form a peptide bond.

  • Capping (Optional): To prevent the formation of deletion mutants, any unreacted amino groups on the resin can be capped with acetic anhydride.

  • Iterative Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Leu, Leu, Ala, Gln, Asn, Pro, Ala, Glu, Gly, Ser, Pro, Thr, Leu, Pro, Val, Glu, Leu, Arg, Lys).

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[7]

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage reagents and scavengers.

Protocol 3.1.2: Purification of this compound by RP-HPLC

  • Column and Solvents: Use a reversed-phase C18 column. The mobile phases typically consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).[8][9]

  • Gradient Elution: Apply the crude peptide to the column and elute with a linear gradient of increasing Solvent B concentration. This separates the full-length this compound from shorter, truncated peptides and other impurities based on hydrophobicity.[8][9]

  • Fraction Collection and Analysis: Collect fractions as they elute from the column. Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound.[3][10][11][12][13]

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

In Vitro Kinase Assays Using this compound

This compound can be employed in various kinase assay formats to measure the activity of ERK1 and ERK2.

Protocol 3.2.1: Radioactive Kinase Assay

This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the this compound substrate.[14][15]

  • Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), the this compound substrate, and the ERK1 or ERK2 enzyme.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated ATP.

  • Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

Protocol 3.2.2: Non-Radioactive Kinase Assay (AlphaScreen)

This high-throughput assay format utilizes bead-based proximity technology to detect the phosphorylation of a biotinylated this compound.[2][16]

  • Reagent Preparation:

    • Biotinylated this compound: Synthesize or procure this compound with a biotin tag at the N-terminus.

    • Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.05% BSA.[2]

    • ERK2 Enzyme: Dilute to the desired concentration (e.g., 0.02 nM).[2]

    • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay is typically around the Km for ATP (e.g., 35 µM).[2]

    • Stop/Detection Buffer: 100 mM Tris-Cl (pH 7.5), 25 mM EDTA, 0.01% Tween 20, containing AlphaScreen Streptavidin Donor beads, Protein A Acceptor beads, and a phospho-specific antibody that recognizes the phosphorylated this compound.[2]

  • Assay Procedure:

    • In a microplate, pre-incubate the ERK2 enzyme with any test compounds for 30 minutes at room temperature.[2]

    • Initiate the kinase reaction by adding a mixture of biotinylated this compound (e.g., 400 nM final concentration) and ATP.[2]

    • Incubate for a set time (e.g., 4 hours) at room temperature to allow for phosphorylation.[2]

    • Terminate the reaction and initiate detection by adding the Stop/Detection Buffer.

    • Incubate in the dark (e.g., overnight) to allow for bead-antibody-peptide complex formation.

    • Read the plate on an AlphaScreen-compatible plate reader.

Signaling Pathways and Experimental Workflows

Visualizing the context in which this compound is used is crucial for understanding its application. The following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for an this compound-based kinase assay.

ERK_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates substrates Cytoplasmic & Nuclear Substrates erk->substrates Phosphorylates response Cellular Response (Proliferation, Survival, etc.) substrates->response

Caption: The canonical ERK/MAPK signaling cascade.

Kinase_Assay_Workflow start Start: Prepare Reagents reagents ERK Enzyme, This compound Substrate, ATP, Buffer start->reagents mix Incubate: Kinase Reaction reagents->mix stop Stop Reaction & Add Detection Reagents mix->stop read Read Signal (e.g., Radioactivity, Luminescence) stop->read analyze Analyze Data: Determine Kinase Activity read->analyze end End analyze->end

Caption: A generalized workflow for an in vitro kinase assay using this compound.

Conclusion

This compound has proven to be an indispensable tool for the study of ERK/MAPK signaling. Its well-defined sequence, derived from a physiological ERK substrate, and its adaptability to various assay formats make it a reliable and versatile reagent. This guide provides a foundational understanding of this compound, from its rational design to its practical application in the laboratory. By leveraging the provided protocols and understanding the underlying principles, researchers can effectively utilize this compound to advance our knowledge of ERK biology and to facilitate the discovery of novel therapeutics targeting this critical signaling pathway.

References

ERKtide: An In-depth Technical Guide to Interrogating the MAPK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Mitogen-Activated Protein Kinase (MAPK) pathway, and specifically the Extracellular signal-Regulated Kinase (ERK), represents a critical axis in cellular signaling and a prime target for therapeutic intervention. Precise and reliable methods to quantify ERK activity are paramount. This technical guide provides a comprehensive overview of ERKtide, a synthetic peptide substrate, as a powerful tool for the specific measurement of ERK kinase activity. We will delve into the core principles of its application, present quantitative data, provide detailed experimental protocols, and visualize key processes.

The MAPK/ERK Signaling Cascade

The MAPK/ERK pathway is a central signaling cascade that translates extracellular cues into a wide range of cellular responses, including proliferation, differentiation, and survival.[1][2] The pathway is a tiered kinase system where a MAP Kinase Kinase Kinase (MAP3K, e.g., Raf) phosphorylates and activates a MAP Kinase Kinase (MAP2K, i.e., MEK1/2), which in turn phosphorylates and activates the MAP Kinase, ERK1/2.[1][2] Activated ERK1/2 then phosphorylates a plethora of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.[3]

Radiometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Washing cluster_detection Detection A Prepare Reagents: - 1X Kinase Buffer - Diluted ERK Enzyme - this compound Solution - [γ-³²P]ATP Mix B Combine ERK and this compound A->B C Initiate with [γ-³²P]ATP Mix B->C D Incubate at 30°C C->D E Spot on P81 Paper D->E F Wash with Phosphoric Acid E->F G Dry Paper F->G H Scintillation Counting G->H HTS_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection A Dispense Compounds into 384-well Plate B Add Active ERK Enzyme A->B C Pre-incubate B->C D Add this compound/ATP Mix C->D E Incubate at RT D->E F Add Stop/Detection Mix (Antibody & Beads) E->F G Incubate in Dark F->G H Read Plate (AlphaScreen) G->H

References

The Principle of ERKtide in Kinase Assays: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for utilizing ERKtide peptides in kinase assays. This compound serves as a specific and efficient substrate for Extracellular signal-regulated kinases (ERK), pivotal components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Understanding the kinetics and experimental protocols associated with this compound is crucial for researchers investigating ERK activity in various physiological and pathological contexts, including drug discovery and development.

The Core Principle: this compound as a Substrate for ERK

The MAPK/ERK signaling cascade is a central pathway that transduces extracellular signals from growth factors, cytokines, and other stimuli to elicit cellular responses such as proliferation, differentiation, and survival. The final effectors of this cascade are the serine/threonine kinases ERK1 (p44 MAPK) and ERK2 (p42 MAPK). To accurately measure the enzymatic activity of ERK1/2, a specific substrate is required. This compound peptides are synthetic substrates designed for high-affinity and specific recognition by active ERK kinases.

Two prominent this compound variants are utilized in kinase assays:

  • This compound (derived from Epidermal Growth Factor Receptor - EGFR): This peptide has the sequence [Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2]. The inclusion of a biotin tag facilitates non-radioactive, high-throughput screening methodologies such as AlphaScreen.

  • This compound (synthetic peptide): This peptide has the sequence Ala-Thr-Gly-Pro-Leu-Ser-Pro-Gly-Pro-Phe-Gly-Arg-Arg. It serves as a specific substrate for radioactive and fluorescence-based kinase assays.

The fundamental principle of an this compound-based kinase assay is the enzymatic transfer of the γ-phosphate from ATP to a serine or threonine residue within the this compound sequence by active ERK. The extent of this phosphorylation event, which is proportional to the ERK activity, is then quantified.

The ERK Signaling Pathway

The ERK signaling cascade is a multi-tiered pathway initiated by the activation of cell surface receptors. This activation leads to the recruitment of adaptor proteins and the activation of the small GTPase Ras. Activated Ras, in turn, activates a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), typically a member of the Raf family, which then phosphorylates and activates a MAP kinase kinase (MAPKK), MEK1 or MEK2. Finally, activated MEK1/2 phosphorylates and activates ERK1/2. Activated ERK can then translocate to the nucleus to phosphorylate transcription factors or remain in the cytoplasm to phosphorylate various other substrates, thereby regulating a wide array of cellular processes.

ERK_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras Ras adaptor->ras raf Raf (MAPKKK) ras->raf GTP mek MEK1/2 (MAPKK) raf->mek P erk ERK1/2 (MAPK) mek->erk P cytoplasmic_substrates Cytoplasmic Substrates erk->cytoplasmic_substrates P nuclear_translocation Nuclear Translocation erk->nuclear_translocation cellular_response Cellular Response (Proliferation, Differentiation, etc.) cytoplasmic_substrates->cellular_response nuclear_substrates Nuclear Substrates (e.g., Transcription Factors) nuclear_translocation->nuclear_substrates P nuclear_substrates->cellular_response

Figure 1: The MAPK/ERK Signaling Pathway.

Quantitative Data on this compound and Other ERK Substrates

The efficiency of a kinase substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The catalytic efficiency is represented by the kcat/Km ratio.

SubstrateKinaseKm (μM)kcat (min-1)Catalytic Efficiency (kcat/Km) (μM-1min-1)Reference
This compound (ATGPLSPGPFGRR)ERK2450 ± 230120 ± 80.27[1]
Biotinylated this compoundERK2Not ReportedNot ReportedNot Reported
Myelin Basic Protein (MBP) PeptideERK2Not ReportedNot ReportedLower than Ser31 peptide[2]
Ser31-containing peptide (from Tyrosine Hydroxylase)ERK2Not ReportedNot ReportedUp to 4-fold higher than MBP peptide[2]

Experimental Protocols

Radioactive Kinase Assay using this compound (ATGPLSPGPFGRR)

This protocol describes a method to measure ERK activity by quantifying the incorporation of 32P from [γ-32P]ATP into the this compound peptide.

Radioactive_Kinase_Assay_Workflow start Start prepare_reaction Prepare Kinase Reaction Mix (Buffer, MgCl2, DTT, this compound) start->prepare_reaction add_erk Add Active ERK Enzyme prepare_reaction->add_erk initiate_reaction Initiate Reaction with [γ-32P]ATP add_erk->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction (e.g., with Phosphoric Acid) incubate->stop_reaction spot_on_p81 Spot Reaction Mixture onto P81 Phosphocellulose Paper stop_reaction->spot_on_p81 wash_paper Wash P81 Paper to Remove Unincorporated [γ-32P]ATP spot_on_p81->wash_paper quantify Quantify 32P Incorporation (Scintillation Counting or Phosphorimaging) wash_paper->quantify end End quantify->end

Figure 2: Workflow for a Radioactive ERK Kinase Assay.

Materials:

  • Active ERK1 or ERK2 enzyme

  • This compound (ATGPLSPGPFGRR) peptide

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-32P]ATP

  • Cold ATP

  • P81 Phosphocellulose paper

  • 75 mM Phosphoric acid

  • Scintillation counter or Phosphorimager

  • Microcentrifuge tubes, pipettes, etc.

Procedure:

  • Prepare the Kinase Reaction Master Mix: For each reaction, prepare a master mix containing kinase assay buffer, the desired concentration of this compound (e.g., 50-200 µM), and cold ATP (final concentration typically 100 µM).

  • Enzyme Preparation: Dilute the active ERK enzyme to the desired concentration in kinase assay buffer.

  • Initiate the Reaction: In a microcentrifuge tube, combine the kinase reaction master mix and the diluted ERK enzyme. Initiate the reaction by adding [γ-32P]ATP (to a final specific activity of ~500 cpm/pmol). The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Spotting: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing: Wash the P81 papers three times for 5 minutes each in a beaker containing 75 mM phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Dry the P81 papers and measure the incorporated 32P using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the specific activity of the ERK enzyme based on the amount of incorporated phosphate, the specific activity of the ATP, and the amount of enzyme used.

AlphaScreen Kinase Assay using Biotinylated this compound

This protocol outlines a non-radioactive, homogeneous assay for measuring ERK activity using the biotinylated this compound derived from EGFR. The assay relies on the proximity of a donor and an acceptor bead, which are brought together by the phosphorylation of the biotinylated this compound.

AlphaScreen_Kinase_Assay_Workflow start Start prepare_reaction Prepare Kinase Reaction Mix (Buffer, MgCl2, ATP, Biotinylated this compound) start->prepare_reaction add_erk Add Active ERK Enzyme prepare_reaction->add_erk incubate_kinase Incubate for Kinase Reaction add_erk->incubate_kinase add_detection Add Detection Mix (Streptavidin-Donor Beads, anti-phospho-Antibody, Protein A-Acceptor Beads) incubate_kinase->add_detection incubate_detection Incubate in the Dark add_detection->incubate_detection read_plate Read Plate on Alpha-enabled Reader (Excitation at 680 nm, Emission at 520-620 nm) incubate_detection->read_plate end End read_plate->end

Figure 3: Workflow for an AlphaScreen ERK Kinase Assay.

Materials:

  • Active ERK1 or ERK2 enzyme

  • Biotinylated this compound ([Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2])

  • Kinase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.05% BSA)

  • ATP

  • AlphaScreen Streptavidin Donor Beads

  • AlphaScreen Protein A Acceptor Beads

  • Anti-phospho-EGFR (Thr669) antibody (or another antibody specific to the phosphorylated this compound)

  • 384-well white microplates (e.g., ProxiPlate)

  • Alpha-enabled microplate reader

Procedure:

  • Prepare Reagents: Dilute all reagents in the kinase assay buffer.

  • Compound/Inhibitor Plating (Optional): If screening for inhibitors, add the compounds to the microplate wells.

  • Add ERK Enzyme: Add the diluted active ERK enzyme to each well.

  • Initiate Kinase Reaction: Add a mixture of biotinylated this compound and ATP to each well to start the reaction. Final concentrations are typically in the range of 200-400 nM for the this compound and 10-50 µM for ATP.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop and Detect: Stop the reaction by adding a detection mix containing EDTA to chelate Mg2+, Streptavidin Donor beads, the anti-phospho-antibody, and Protein A Acceptor beads.

  • Detection Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead-antibody-substrate complex formation.

  • Read Plate: Read the plate on an Alpha-enabled microplate reader with excitation at 680 nm and emission detection between 520-620 nm.

  • Data Analysis: The AlphaScreen signal is proportional to the amount of phosphorylated this compound, and therefore to the ERK activity.

Conclusion

This compound peptides provide a specific and efficient tool for the in vitro measurement of ERK1/2 kinase activity. The choice between the biotinylated and non-biotinylated forms of this compound depends on the desired assay format, with the former being highly suitable for high-throughput, non-radioactive screening applications. The provided protocols offer a starting point for assay development, and optimization of parameters such as enzyme and substrate concentrations, and incubation times is recommended to achieve the best results for your specific experimental needs. By utilizing this compound in kinase assays, researchers can gain valuable insights into the regulation of the ERK signaling pathway and its role in health and disease.

References

The Core of Cellular Control: A Technical Guide to ERK2 and ERKtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 2 (ERK2), also known as mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine kinase that serves as a central node in one of the most critical intracellular signaling pathways: the Ras-Raf-MEK-ERK cascade.[1][2] This pathway is a primary conduit for transmitting signals from cell surface receptors to the nucleus, allowing cells to respond to a vast array of extracellular stimuli, including growth factors, cytokines, and hormones.[3][4] Consequently, ERK2 is a master regulator of fundamental cellular processes such as proliferation, differentiation, survival, and migration.[2][4]

Given its pivotal role, the dysregulation of ERK2 signaling is a hallmark of numerous pathologies, most notably cancer, where hyperactivation of the pathway drives uncontrolled cell growth and metastasis.[2][5] This has positioned ERK2 as a high-value target for therapeutic intervention. The study of this critical kinase and the development of its inhibitors rely on precise tools for quantifying its activity. One such indispensable tool is ERKtide , a synthetic peptide substrate designed for use in in vitro kinase assays to accurately measure the enzymatic activity of ERK2.[6] This guide provides an in-depth technical overview of the biological significance of ERK2, its role in disease, and the application of this compound in research and drug development.

The ERK2 Signaling Pathway

The activation of ERK2 is the culmination of a highly conserved three-tiered kinase cascade. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell membrane.[7][8]

  • Upstream Activation: Upon ligand binding, activated receptors recruit adaptor proteins like Grb2 and the guanine nucleotide exchange factor SOS. This complex activates the small GTPase Ras at the plasma membrane.[7]

  • The Kinase Cascade: Activated, GTP-bound Ras recruits and activates Raf kinases (MAPKKK). Raf then phosphorylates and activates MEK1 and MEK2 (MAPKK).[9]

  • ERK2 Activation: MEK1/2, which are dual-specificity kinases, are the direct upstream activators of ERK1 and ERK2. They phosphorylate ERK2 on specific threonine (Thr185) and tyrosine (Tyr187) residues within its activation loop, leading to a conformational change that dramatically increases its catalytic activity.[3][9]

  • Downstream Effectors: Once activated, ERK2 can phosphorylate over 160 known substrates located in various cellular compartments.[1] A significant portion of active ERK2 translocates from the cytoplasm to the nucleus, where it phosphorylates and regulates a host of transcription factors, including Elk-1, c-Myc, and c-Fos.[3][4] This nuclear activity directly alters gene expression programs, driving cell cycle progression and other proliferative responses. In the cytoplasm, ERK2 targets include other kinases like p90RSK and components of the cytoskeleton, influencing translation, cell motility, and survival.[1]

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus string string Growth_Factor Growth Factor Receptor RTK / GPCR Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK2_cyto ERK2 (MAPK) MEK->ERK2_cyto Phosphorylates (Thr185/Tyr187) Cytoplasmic_Substrates Cytoplasmic Substrates (e.g., p90RSK) ERK2_cyto->Cytoplasmic_Substrates Phosphorylates ERK2_nuc ERK2 ERK2_cyto->ERK2_nuc Translocates Nuclear_Substrates Nuclear Substrates (e.g., Elk-1, c-Myc) ERK2_nuc->Nuclear_Substrates Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Nuclear_Substrates->Gene_Expression Regulates

Caption: The canonical Ras-Raf-MEK-ERK2 signaling cascade.

Biological Significance and Role in Disease

The tight regulation of ERK2 activity is critical for normal physiology. Its diverse functions underscore its importance:

  • Cell Proliferation and Division: ERK2 signaling is essential for progression through the G1 phase of the cell cycle.[4]

  • Cell Differentiation and Development: The pathway plays a key role in lineage determination and the development of various tissues.[8]

  • Survival and Apoptosis: Depending on the cellular context and signal duration, ERK2 can either promote cell survival or, in some cases of high-intensity signaling, induce apoptosis or senescence.[10][11]

The pathological consequences of aberrant ERK signaling are profound. Hyperactivation of the ERK2 pathway is a major driver in a large percentage of human cancers.[4][7] This is often caused by activating mutations in upstream components, such as:

  • BRAF mutations: Found in over 60% of melanomas.[4]

  • RAS mutations: Occur in approximately 95% of pancreatic ductal adenocarcinomas and are frequent in colorectal and lung cancers.[4]

This constitutive activation makes the ERK pathway an attractive target for oncology drug development, with inhibitors targeting ERK2 directly seen as a way to overcome resistance to upstream inhibitors (e.g., of BRAF or MEK).[5][12]

Quantitative Data for Drug Development

The development of small molecule inhibitors targeting ERK2 is a major focus of cancer research. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of Selected ERK2 Inhibitors
InhibitorERK2 IC50 (nM)Notes
Ulixertinib (BVD-523)<0.3Potent, reversible ERK1/2 inhibitor.[13][14]
Ravoxertinib (GDC-0994)0.3Highly selective, orally available ERK1/2 inhibitor.[13][15]
AZD0364 (ATG-017)0.6Pre-clinical ERK1/2 inhibitor.[13][15]
SCH7729841Novel, specific inhibitor of ERK1/2.[12][13]
Temuterkib (LY3214996)5Selective inhibitor of ERK1 and ERK2.[14][15]
MK-83538.8Potent inhibitor of activated ERK1/2.[13][15]
KO-94710Anti-tumor activity in cells and in vivo.[12]
VX-11e15Potent, selective, and orally bioavailable.[13]
Magnolin16.5Natural compound inhibitor.[13]
FR 180204330ATP-competitive inhibitor.[16]

This compound: A Key Substrate for In Vitro Assays

This compound is a synthetic peptide that serves as a specific and efficient substrate for ERK2 in kinase assays.[6] It allows for the direct measurement of ERK2's phosphotransferase activity, making it an essential tool for:

  • High-throughput screening (HTS) of compound libraries to identify novel ERK2 inhibitors.

  • Biochemical characterization of inhibitor potency (IC50 determination) and mechanism of action.

  • Basic research to study ERK2 kinetics and substrate specificity.

Different sequences of this compound are commercially available, often derived from known ERK2 phosphorylation sites on native proteins like the EGF receptor.[17]

Experimental Protocols

Measuring ERK2 kinase activity is fundamental to studying its function and inhibition. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad dynamic range, and suitability for HTS.

Detailed Methodology: In Vitro ERK2 Kinase Assay (ADP-Glo™ Format)

This protocol describes a method to measure the activity of purified recombinant ERK2 and assess the potency of a test inhibitor. The assay quantifies the amount of ADP produced during the kinase reaction, which correlates directly with kinase activity.[3]

1. Materials and Reagents:

  • Purified, active recombinant human ERK2.

  • This compound peptide substrate.

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[3]

  • ATP solution.

  • Test inhibitor (dissolved in DMSO).

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

2. Experimental Procedure:

  • Prepare Reagent Master Mixes: On the day of the experiment, thaw all reagents and keep them on ice. Prepare master mixes to minimize pipetting variability.

  • Compound Plating: Prepare serial dilutions of the test inhibitor in DMSO. Add 1 µL of each inhibitor concentration (or DMSO for control wells) to the wells of the assay plate.

  • Enzyme Addition: Dilute the ERK2 enzyme to the desired working concentration in Kinase Buffer. Add 2 µL of the diluted enzyme to each well. Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Prepare a Substrate/ATP master mix by diluting this compound and ATP to their final desired concentrations in Kinase Buffer. Initiate the kinase reaction by adding 2 µL of this mix to each well. The final reaction volume is typically 5 µL.

  • Reaction Incubation: Gently mix the plate and incubate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value of the inhibitor.

Kinase_Assay_Workflow string string A 1. Reagent Preparation (ERK2, this compound, Inhibitor, ATP) B 2. Plate Inhibitor & Enzyme Add test inhibitor and ERK2 to well. Incubate for inhibitor binding. A->B C 3. Initiate Reaction Add this compound/ATP mix to start phosphorylation. B->C D 4. Incubate Allow kinase reaction to proceed (e.g., 60 min at RT). C->D E 5. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. D->E F 6. Generate Signal Add Kinase Detection Reagent to convert ADP to light. E->F G 7. Read Luminescence Measure signal with a plate reader. F->G H 8. Data Analysis Calculate IC50 values. G->H

Caption: Workflow for an in vitro luminescence-based ERK2 kinase assay.

Conclusion

ERK2 is a linchpin of intracellular signaling, orchestrating a multitude of cellular responses that are vital for normal development and homeostasis. Its frequent hyperactivation in human cancers has cemented its status as a critical therapeutic target. The advancement of potent and specific ERK2 inhibitors offers a promising strategy to combat cancers driven by the MAPK pathway, particularly those that have developed resistance to upstream therapies. The success of these drug discovery efforts is critically dependent on robust and reliable biochemical assays. In this context, tools like the this compound peptide substrate are invaluable, enabling the precise quantification of ERK2 activity and facilitating the high-throughput screening and characterization of the next generation of targeted cancer therapeutics. A deep, technical understanding of the ERK2 pathway and the tools used to interrogate it is therefore essential for professionals dedicated to oncology research and drug development.

References

ERKtide Peptide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a cornerstone of cellular communication, regulating a vast array of processes including cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer, making its components attractive targets for therapeutic intervention. Central to the study of this pathway is the ability to accurately measure the activity of its key effector kinases, ERK1 and ERK2. ERKtide, a synthetic peptide substrate, has emerged as a critical tool for researchers, providing a specific and reliable means to quantify ERK kinase activity. This technical guide provides an in-depth overview of the structure, function, and application of the this compound peptide for researchers, scientists, and drug development professionals.

This compound Peptide: Structure and Function

Structure:

This compound is a 13-amino acid peptide with the sequence Ala-Thr-Gly-Pro-Leu-Ser-Pro-Gly-Pro-Phe-Gly-Arg-Arg (ATGPLSPGPFGRR). This sequence is derived from the phosphorylation site of tyrosine hydroxylase, a known physiological substrate of ERK.[1] The core recognition and phosphorylation motif for ERK is Ser/Thr-Pro, which is present in the this compound sequence (Ser-Pro).[2]

Function:

This compound functions as a specific substrate for ERK family kinases, particularly ERK2.[3][4][5][6][7] In the presence of ATP, activated ERK2 catalyzes the transfer of the gamma-phosphate from ATP to the serine residue within the this compound peptide. This phosphorylation event can be detected and quantified through various experimental methods, providing a direct measure of ERK2 kinase activity.

Enhancing this compound Specificity and Efficiency: The Role of Docking Motifs

While the core Ser/Thr-Pro motif is essential for phosphorylation, the specificity and efficiency of ERK-substrate interactions are significantly enhanced by docking motifs located distally from the phosphorylation site.[2][8] These motifs bind to specific docking sites on the ERK protein, thereby increasing the local concentration of the substrate and promoting catalysis. Two primary docking motifs are crucial for ERK substrates:

  • D-domain (or DEJL motif): This motif, characterized by a pattern of basic and hydrophobic residues (LXL), binds to the Common Docking (CD) domain on ERK.[8][9]

  • DEF motif (or F-site): This motif, with a consensus sequence of FxFP, interacts with the F-site recruitment site (FRS) on ERK.[2][8]

Appending these docking motifs to the this compound peptide can dramatically improve its phosphorylation efficiency by ERK.

Quantitative Data on this compound Phosphorylation

The following tables summarize the key kinetic parameters for the phosphorylation of this compound and its derivatives by ERK kinases.

Peptide SubstrateAmino Acid SequenceApparent KM (μM)Apparent kcat (min-1)kcat/KM (M-1s-1)Reference
This compoundATGPLSPGPFGRR450 ± 230120 ± 84.4 x 103[10]
Sub-D (with D-domain)Ac-QRKTLQRRNLKGLNLNL-(Ahx)3-TGPLSPGPF-NH2Not ReportedNot Reported6 x 106[4]
Sub-F (with F-site)Ac-YAPRAPAKLAFQFPSR-NH2Not ReportedNot Reported2 x 106[4]

Table 1: Kinetic Parameters of this compound and Docking Motif-Containing Peptides for ERK2.

PeptideModificationFold Improvement in Phosphorylation Efficiency (kcat/KM)Reference
This compound-1[10]
This compound-DEFAppended DEF motif~60[10][11]

Table 2: Effect of DEF Motif on this compound Phosphorylation Efficiency.

Experimental Protocols

In Vitro ERK2 Kinase Assay using this compound

This protocol describes a typical in vitro kinase assay to measure the activity of purified, activated ERK2 using a synthetic this compound peptide. The assay can be adapted for radioactive or non-radioactive detection methods.

Materials:

  • Purified, activated human ERK2 enzyme

  • This compound peptide substrate

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl₂, 2 mM DTT, 40 µg/mL BSA)

  • ATP solution (10 mM stock)

  • [γ-³²P]ATP (for radioactive detection)

  • Stop solution (e.g., 7.5 M Guanidine Hydrochloride or Phosphoric Acid)

  • Phosphocellulose paper (for radioactive detection)

  • Scintillation counter (for radioactive detection)

  • Fluorescence plate reader (for non-radioactive, fluorescence-based detection)

  • Fluorescently labeled this compound (e.g., 5-FAM-ERKtide) and corresponding detection reagents (for fluorescence-based assays)

Procedure (Radioactive Method):

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix on ice. For a 25 µL final reaction volume, a typical mix would contain:

    • 5 µL of 5x Kinase Assay Buffer

    • 2.5 µL of 100 µM this compound peptide

    • Variable volume of ERK2 enzyme (titrate to determine optimal concentration)

    • ddH₂O to a volume of 20 µL

  • Initiate the Reaction: Add 5 µL of ATP mix (containing 100 µM non-radioactive ATP and 0.5 µCi [γ-³²P]ATP) to each reaction tube. Mix gently.

  • Incubate: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.

  • Stop the Reaction: Terminate the reaction by adding 10 µL of stop solution.

  • Spot onto Phosphocellulose Paper: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.

  • Wash the Paper: Wash the phosphocellulose paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify Phosphorylation: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Procedure (Fluorescence-based Method):

Several commercial kits are available for non-radioactive ERK kinase assays using fluorescently labeled this compound. These assays often rely on changes in fluorescence polarization, FRET, or specific antibodies that recognize the phosphorylated this compound. A general workflow is as follows:

  • Prepare Reagents: Prepare the kinase, fluorescently labeled this compound, and ATP solutions in the manufacturer-recommended assay buffer.

  • Set up the Reaction: In a microplate well, combine the kinase, fluorescently labeled this compound, and any test compounds (e.g., inhibitors).

  • Initiate the Reaction: Add ATP to initiate the kinase reaction.

  • Incubate: Incubate the plate at the recommended temperature and for the specified time.

  • Detect Phosphorylation: Add the detection reagent (e.g., a phosphorylation-specific antibody conjugated to a fluorophore or a metal-based quenching agent) and incubate as recommended.

  • Read Fluorescence: Measure the fluorescence signal (e.g., fluorescence intensity, polarization, or FRET ratio) using a microplate reader.

Signaling Pathways and Experimental Workflows

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a highly conserved signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. A simplified representation of this pathway is shown below. This compound serves as an in vitro tool to measure the activity of the final kinase in this cascade, ERK.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf (MAPKKK) Ras_GTP->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_P p-ERK (active) ERK->ERK_P Substrate Cytosolic & Nuclear Substrates (e.g., Transcription Factors) ERK_P->Substrate Phosphorylates Response Cellular Response (Proliferation, Differentiation, etc.) Substrate->Response Kinase_Assay_Workflow ERK Kinase Assay Workflow for Inhibitor Screening Start Start PrepareReagents Prepare Reagents: - Activated ERK2 - this compound Substrate - Kinase Buffer - ATP - Test Compounds Start->PrepareReagents Dispense Dispense ERK2 and Test Compounds into Microplate Wells PrepareReagents->Dispense Preincubation Pre-incubate to allow compound binding to ERK2 Dispense->Preincubation InitiateReaction Initiate Kinase Reaction by adding this compound and ATP Preincubation->InitiateReaction Incubate Incubate at 30°C InitiateReaction->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectPhosphorylation Detect Phosphorylated this compound (e.g., Radioactivity, Fluorescence) StopReaction->DetectPhosphorylation AnalyzeData Analyze Data: - Calculate % Inhibition - Determine IC50 values DetectPhosphorylation->AnalyzeData End End AnalyzeData->End

References

Methodological & Application

Application Notes and Protocols for Biotinylated ERKtide in an AlphaScreen Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing biotinylated ERKtide in an AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) to quantify the activity of Extracellular signal-regulated kinases (ERK), particularly ERK2. This powerful and sensitive bead-based assay is ideal for high-throughput screening (HTS) of potential kinase inhibitors.

Introduction to ERK and AlphaScreen Technology

Extracellular signal-regulated kinases (ERK1 and ERK2) are key members of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] This pathway plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Dysregulation of the ERK pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2]

The AlphaScreen technology provides a homogeneous, no-wash method for detecting biomolecular interactions.[5][6] The assay relies on two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[6] Upon excitation with laser light at 680 nm, a photosensitizer within the Donor bead converts ambient oxygen into a short-lived, highly reactive singlet oxygen molecule.[6][7][8] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor bead, which in turn emits light at 520-620 nm.[6][7][8] This proximity-dependent signal generation is harnessed to measure kinase activity.

Principle of the this compound Kinase Assay

In this assay format, the kinase activity of ERK is measured by its ability to phosphorylate a biotinylated peptide substrate, this compound. The assay components are designed to bring the Donor and Acceptor beads together only in the presence of phosphorylated this compound.

The key components and their roles are:

  • Activated ERK2 Kinase: The enzyme that catalyzes the phosphorylation of the this compound substrate.

  • Biotinylated this compound: A synthetic peptide derived from a known ERK substrate (e.g., the EGF receptor) that contains a specific phosphorylation site for ERK and is tagged with biotin.[9]

  • ATP (Adenosine Triphosphate): The phosphate donor for the kinase reaction.

  • Streptavidin-Coated Donor Beads: These beads have a high affinity for biotin and will bind to the biotinylated this compound, regardless of its phosphorylation state.[10]

  • Phospho-Specific Antibody: An antibody that specifically recognizes and binds to the phosphorylated form of the this compound.

  • Protein A-Coated Acceptor Beads: These beads bind to the Fc region of the phospho-specific antibody.[1][10]

When ERK2 phosphorylates the biotinylated this compound, the resulting phospho-peptide is recognized by the phospho-specific antibody. This antibody is, in turn, captured by the Protein A-coated Acceptor bead. Simultaneously, the biotin tag on the this compound is bound by the Streptavidin-coated Donor bead. This sequence of interactions forms a molecular bridge that brings the Donor and Acceptor beads into close proximity, leading to the generation of a luminescent signal that is directly proportional to the amount of phosphorylated this compound.

Visualizing the Assay Principle and Workflow

Signaling Pathway Context

The ERK pathway is a central signaling cascade activated by various upstream signals.

ERK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR RAS RAS GPCR->RAS RTK Growth Factor Receptor (RTK) RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Phosphorylation Gene Gene Expression TF->Gene

Caption: Simplified MAPK/ERK signaling cascade.

AlphaScreen Assay Workflow

The experimental workflow involves the kinase reaction followed by the detection step.

AlphaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection AlphaScreen Detection A 1. Add ERK2 Kinase and Inhibitor Compound B 2. Pre-incubate A->B 30 min @ RT C 3. Initiate Reaction with Biotin-ERKtide + ATP B->C D 4. Incubate for Kinase Reaction C->D e.g., 4 hours @ RT E 5. Terminate Reaction with Stop/Detection Buffer containing Donor & Acceptor Beads D->E F 6. Incubate in the Dark E->F e.g., Overnight G 7. Read Plate on Alpha-enabled Reader F->G

Caption: Experimental workflow for the ERK AlphaScreen assay.

Logical Relationship of Assay Components

This diagram illustrates how the components interact to produce a signal.

Caption: Molecular interactions leading to AlphaScreen signal.

Experimental Protocols

This protocol is adapted from established methods for measuring ERK2 kinase activity.[9] It is recommended to optimize concentrations of kinase, substrate, and ATP for specific experimental conditions.

Materials and Reagents
  • Kinase: Activated ERK2

  • Substrate: Biotinylated this compound peptide

  • ATP: Adenosine triphosphate

  • Assay Buffer: e.g., 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.05% BSA

  • Detection Reagents:

    • Streptavidin-coated Donor Beads (PerkinElmer)

    • Protein A-conjugated Acceptor Beads (PerkinElmer)

    • Anti-phospho-ERKtide specific antibody

  • Stop Buffer: e.g., 100 mM Tris-HCl (pH 7.5), 25 mM EDTA, 0.01% Tween-20

  • Plates: 384-well white opaque microplates (e.g., ProxiPlate)

  • Reader: An AlphaScreen-capable microplate reader (e.g., EnVision Multilabel Plate Reader)

Assay Protocol

The following protocol is for a final assay volume of 20 µL. Adjust volumes as necessary. All additions should be performed under subdued lighting conditions to protect the beads.

1. Compound Plating (for Inhibitor Screening): a. Prepare serial dilutions of test compounds in 100% DMSO. b. Add a small volume (e.g., 0.5 µL) of the compound dilutions to the wells of the 384-well plate. Include wells for positive (no inhibitor, DMSO only) and negative (no kinase) controls.

2. Kinase Reaction: a. Prepare a solution of activated ERK2 in assay buffer. b. Add 10 µL of the ERK2 solution to each well containing the test compounds. c. Pre-incubate the plate for 30 minutes at room temperature to allow compounds to bind to the kinase. d. Prepare a substrate/ATP mix in assay buffer containing both biotinylated this compound and ATP. e. To initiate the kinase reaction, add 10 µL of the substrate/ATP mix to each well. f. Incubate the plate for the desired reaction time (e.g., 1 to 4 hours) at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.

3. Detection: a. Prepare a Stop/Detection buffer containing the Stop Buffer, Streptavidin Donor beads, and Protein A Acceptor beads with the phospho-specific antibody. The final concentration of beads is typically 20 µg/mL each.[9] b. Add 10 µL of the Stop/Detection buffer to each well to terminate the kinase reaction. c. Seal the plate and incubate in the dark at room temperature for at least 1 hour (overnight incubation is also common and may improve signal).[9] d. Read the plate on an AlphaScreen-compatible reader, with excitation at 680 nm and emission detection between 520-620 nm.

Data Presentation and Analysis

Quantitative data from the assay should be analyzed to determine key parameters such as inhibitor potency (IC₅₀).

Example Reagent Concentrations

The following table provides example final concentrations that can be used as a starting point for assay optimization.[9]

ComponentFinal ConcentrationNotes
Activated ERK20.02 nM (or 20 pM)Titrate for optimal signal-to-background
Biotinylated this compound400 nMShould be near or at the Kₘ for ERK2
ATP35 µMShould be near or at the Kₘ for ATP
Donor & Acceptor Beads20 µg/mL eachAs recommended by the manufacturer
Phospho-specific Antibody1:1000 dilution (example)Titrate for optimal signal
Data Analysis for IC₅₀ Determination

For inhibitor screening, the potency is typically expressed as the IC₅₀ value, which is the concentration of inhibitor that reduces the enzyme activity by 50%.

  • Normalize Data: Subtract the background signal (negative control wells with no kinase) from all data points. Set the average signal of the positive control (DMSO only) as 100% activity and the background as 0% activity.

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Curve Fitting: Use a non-linear regression analysis, typically a four-parameter logistic model, to fit the dose-response curve and calculate the IC₅₀ value.[9]

Example IC₅₀ Data Table
Compound IDIC₅₀ (nM)Hill SlopeR² Value
Inhibitor A15.21.10.995
Inhibitor B89.70.90.989
Inhibitor C1250.41.00.992

Troubleshooting and Assay Considerations

  • High Background: This can be caused by non-specific binding. Ensure that the blocking agents in the assay buffer (e.g., BSA, Tween-20) are at optimal concentrations.

  • Low Signal: This may indicate insufficient kinase activity, suboptimal reagent concentrations, or an issue with the beads. Verify the activity of the kinase and titrate all key components (kinase, substrate, ATP, beads, antibody).

  • Compound Interference: Some library compounds can interfere with the AlphaScreen signal (e.g., by quenching singlet oxygen or absorbing light). Counter-screening using a biotinylated acceptor bead and streptavidin donor bead in the absence of the kinase reaction can help identify such compounds.[11]

  • Hook Effect: At very high concentrations of the analyte (phosphorylated this compound), the signal may decrease. This "hook effect" occurs when excess analyte saturates both Donor and Acceptor beads, preventing the formation of bead pairs. Ensure that the assay is performed within the dynamic range by titrating the substrate and kinase.

References

Application Notes: ERKtide-Based Assay for High-Throughput Screening of ERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-Regulated Kinase (ERK) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1][2][3] This pathway is integral to the regulation of fundamental cellular processes, including proliferation, differentiation, survival, and migration.[1][4][5] The cascade typically begins with an extracellular signal, such as a growth factor, binding to a receptor on the cell surface, which activates Ras proteins.[5] This triggers a sequential phosphorylation cascade involving Raf (a MAPKKK), MEK1/2 (a MAPKK), and finally ERK1/2 (a MAPK).[2][5][6] Activated ERK1/2 then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.[1][3][7]

Given that aberrant ERK signaling is a hallmark of many cancers, the components of this pathway, particularly ERK, are prime targets for therapeutic intervention.[2][8] The development of potent and specific ERK inhibitors is a key focus in oncology drug discovery. High-throughput screening (HTS) assays are essential for identifying novel inhibitor scaffolds from large compound libraries.[9]

This document details an ERKtide-based biochemical assay optimized for the HTS of ERK inhibitors. This compound is a synthetic peptide substrate derived from the epidermal growth factor receptor (EGFR) that is specifically phosphorylated by ERK.[10] The assay described here utilizes the AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology, a robust, bead-based, no-wash method well-suited for automation and miniaturization in 384- or 1536-well formats.[1][11] The principle involves detecting the phosphorylation of a biotinylated this compound substrate by the ERK2 enzyme. A positive phosphorylation event brings streptavidin-coated donor beads and antibody-coated acceptor beads into close proximity, generating a luminescent signal. Inhibitors of ERK2 will prevent this phosphorylation, leading to a decrease in the signal.

ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that converts extracellular stimuli into a wide range of cellular responses. The core of this pathway is a three-tiered kinase module.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Signal Extracellular Signal (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Signal->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., Elk-1, c-Myc) ERK->TF Translocates & Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Gene Expression

Caption: The canonical Ras-Raf-MEK-ERK signaling cascade.

HTS Experimental Workflow

The high-throughput screening process follows a sequential workflow designed for efficiency and automation. The process begins with the preparation of assay plates containing test compounds, followed by the addition of enzyme, substrate, and detection reagents before a final signal readout.

HTS_Workflow cluster_workflow This compound HTS Assay Workflow A 1. Compound Plating Dispense test compounds and controls into a 384-well plate. B 2. ERK2 Enzyme Addition Add active ERK2 enzyme to all wells. A->B C 3. Pre-incubation Incubate plate to allow compound-enzyme interaction. B->C D 4. Reaction Initiation Add this compound substrate and ATP mixture to start the kinase reaction. C->D E 5. Kinase Reaction Incubate plate to allow phosphorylation of this compound. D->E F 6. Reaction Termination & Detection Add AlphaScreen beads in stop buffer. E->F G 7. Signal Detection Incubate in the dark, then read the plate on an AlphaScreen-compatible reader. F->G H 8. Data Analysis Calculate % inhibition, generate dose-response curves, and determine IC50 values. G->H

Caption: Step-by-step workflow for the this compound HTS assay.

Detailed Experimental Protocol

This protocol is adapted for an AlphaScreen-based assay in a 384-well format. All concentrations are final unless otherwise stated.

Materials and Reagents
ReagentSupplierCat. No.Stock Concentration
Active Human ERK2 EnzymeCarna Biosciences01-1121 mg/mL
Biotinylated this compound SubstrateAnaSpecAS-602091 mM
ATPSigma-AldrichA769910 mM
Assay Buffer(In-house)-1X
DMSOSigma-AldrichD2650100%
AlphaScreen Streptavidin Donor BeadsPerkinElmer67600025 mg/mL
AlphaScreen Protein A Acceptor BeadsPerkinElmer67601375 mg/mL
Anti-phospho-EGFR (Thr669) AntibodyCell Signaling Tech.88081 mg/mL
384-well low-volume platesGreiner Bio-One784075-
Known ERK Inhibitor (e.g., Ulixertinib)SelleckchemS785410 mM
  • 1X Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 0.05% BSA.

  • Stop/Detection Buffer: 100 mM Tris-HCl (pH 7.5), 25 mM EDTA, 0.01% Tween-20.

Assay Procedure
  • Compound Plating:

    • Prepare a serial dilution series of test compounds in 100% DMSO. A 16-point, half-log dilution is recommended for IC₅₀ determination.[10]

    • Using an acoustic liquid handler or pintool, transfer ~40 nL of the compound dilutions into the wells of a 384-well assay plate.

    • Include wells for positive control (DMSO only) and negative control (DMSO only, no enzyme).

  • Enzyme Preparation and Addition:

    • Thaw active ERK2 enzyme on ice.

    • Dilute ERK2 to 2X the final concentration (e.g., 40 pM) in 1X Assay Buffer.

    • Add 5 µL of the diluted ERK2 enzyme to each well, except for the negative control wells. Add 5 µL of 1X Assay Buffer to the negative control wells.

  • Pre-incubation:

    • Centrifuge the plate briefly (1 min at 1000 rpm).

    • Incubate the plate at room temperature for 30 minutes to allow the compounds to bind to the ERK2 enzyme.[10]

  • Reaction Initiation:

    • Prepare a 2X Substrate/ATP mixture in 1X Assay Buffer containing biotinylated this compound (final concentration 400 nM) and ATP (final concentration 35 µM).[10]

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture to all wells. The total reaction volume is now 10 µL.

  • Kinase Reaction Incubation:

    • Centrifuge the plate briefly.

    • Incubate the plate at room temperature. The reaction time should be optimized to ensure the reaction is in the linear range; 60-240 minutes is a typical starting point.[10]

  • Reaction Termination and Detection Reagent Addition:

    • Prepare the detection mixture in Stop/Detection Buffer. Dilute the Protein A Acceptor beads and the anti-phospho-EGFR antibody and pre-incubate for 30 minutes. Then, add the Streptavidin Donor beads. Final concentrations in the 20 µL final volume should be ~10 µg/mL for each bead type.

    • Add 10 µL of the detection mixture to each well to stop the reaction.

  • Signal Detection:

    • Seal the plate and incubate in the dark at room temperature for at least 60 minutes to allow the beads to come to proximity.

    • Read the plate on an AlphaScreen-compatible reader (e.g., EnVision or PHERAstar).

Data Analysis and Presentation

Data Analysis
  • Percent Inhibition Calculation:

    • The raw data from the plate reader is used to calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

    • Signal_Positive is the average signal from the DMSO-only wells (maximum activity).

    • Signal_Negative is the average signal from the no-enzyme wells (background).

  • IC₅₀ Determination:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]

Representative Data

The following tables present example data that would be generated from this assay.

Table 1: Assay Performance Metrics

ParameterValueComment
Z'-Factor0.65Indicates a robust and reliable assay suitable for HTS.[11]
Signal-to-Background Ratio26Demonstrates a wide dynamic range for the assay.[11]
Final DMSO Concentration0.4%Within acceptable limits for most biochemical assays.

Table 2: IC₅₀ Values for Known ERK Inhibitors

CompoundTarget(s)IC₅₀ (nM)
Inhibitor A (Ulixertinib)ERK1/22.5
Inhibitor B (Temuterkib)ERK1/28.0[12]
Inhibitor C (Control)MEK1/2>10,000

Conclusion

The this compound-based AlphaScreen assay provides a robust, sensitive, and high-throughput method for the discovery and characterization of ERK kinase inhibitors.[8][11] Its homogeneous "mix-and-read" format minimizes handling steps, making it highly amenable to automation. The high signal-to-background ratio and consistent Z'-factor values ensure the reliability of the data generated from large-scale screening campaigns. This application note provides a comprehensive protocol that can be readily implemented by researchers in the field of drug discovery to identify novel chemical entities for the therapeutic targeting of the MAPK/ERK pathway.

References

Measuring ERK2 Kinase Activity: Application Notes and Protocols for ERKtide Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the kinetic activity of Extracellular signal-regulated kinase 2 (ERK2), a key enzyme in cell signaling pathways, using the synthetic peptide substrate ERKtide. These guidelines are intended for researchers in academia and industry, including those involved in drug discovery and development.

Introduction to ERK2 and this compound

Extracellular signal-regulated kinase 2 (ERK2), also known as Mitogen-activated protein kinase 1 (MAPK1), is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling cascade. This pathway is central to the regulation of numerous cellular processes, including proliferation, differentiation, and survival. The activation of ERK2 is mediated by upstream kinases (MEK1/2) through dual phosphorylation on threonine and tyrosine residues within its activation loop. Once activated, ERK2 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating their function.

Given its central role in cell signaling, ERK2 is a major target for therapeutic intervention, particularly in oncology. The development of ERK2 inhibitors requires robust and reliable methods for quantifying its kinase activity. This compound is a synthetic peptide substrate specifically designed for assaying ERK2 activity. It contains a consensus phosphorylation motif for ERK2, making it an efficient and specific substrate for in vitro kinase assays.

Quantitative Kinetic Data for ERK2 Substrates

The efficiency of ERK2 phosphorylation can be quantified by determining the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and kcat (catalytic turnover number). The ratio kcat/Km represents the catalytic efficiency of the enzyme. While specific kinetic constants for the generic "this compound" can vary depending on the exact sequence and assay conditions, the following table presents kinetic parameters for well-characterized modular peptide substrates of ERK2, Sub-D and Sub-F, which are analogous to this compound.[1] For comparison, data for the bona fide protein substrate Ets-1 is also included.[1]

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Sub-D 1.5 ± 0.39.0 ± 0.66.0 x 10⁶
Sub-F 5.0 ± 0.910 ± 0.72.0 x 10⁶
Ets-1 1.5 ± 0.29.0 ± 0.56.0 x 10⁶

Table 1: Steady-state kinetic parameters for the phosphorylation of peptide and protein substrates by ERK2. Data adapted from a study on modular peptide substrates.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERK2 signaling pathway and a general experimental workflow for measuring its kinase activity.

ERK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK 1. Ligand Binding Ras Ras RTK->Ras 2. Activation Raf Raf Ras->Raf 3. Activation MEK1_2 MEK1/2 Raf->MEK1_2 4. Phosphorylation ERK2 ERK2 (Inactive) MEK1_2->ERK2 5. Dual Phosphorylation (Thr185/Tyr187) pERK2 ERK2 (Active) ERK2->pERK2 Substrates_Cytoplasmic Cytoplasmic Substrates pERK2->Substrates_Cytoplasmic 6. Phosphorylation pERK2_n ERK2 (Active) pERK2->pERK2_n Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, Elk-1) pERK2_n->Transcription_Factors 7. Phosphorylation & Gene Expression ERK2_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase Buffer, ERK2, this compound, ATP) Start->Prepare_Reagents Assay_Setup Set up Kinase Reaction (Add buffer, ERK2, and inhibitor if applicable) Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction (Add this compound/ATP mixture) Assay_Setup->Initiate_Reaction Incubate Incubate at Desired Temperature (e.g., 30°C or room temp) Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction (e.g., add stop solution) Incubate->Terminate_Reaction Detection Detect Phosphorylated this compound (e.g., Radioactivity, Luminescence, Fluorescence) Terminate_Reaction->Detection Data_Analysis Data Analysis (Calculate kinase activity, IC50, Km, kcat) Detection->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols: Immobilizing ERKtide Peptide for Kinase Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of the ERK pathway is implicated in numerous diseases, particularly cancer, making its components, such as ERK1 and ERK2, key targets for therapeutic intervention.[4] Kinase binding assays are essential tools for the discovery and characterization of inhibitors that target these kinases. ERKtide, a synthetic peptide substrate derived from a known ERK substrate, is widely used in these assays.[5][6]

Immobilizing this compound onto a solid support offers several advantages for kinase binding assays, including improved handling, the ability to perform wash steps to reduce background noise, and the potential for high-throughput screening formats. This document provides detailed protocols for the two primary methods of this compound immobilization: biotin-streptavidin affinity binding and direct covalent attachment. It also includes protocols for conducting kinase activity assays using the immobilized peptide and guidance on data analysis.

Signaling Pathway: The Ras-Raf-MEK-ERK Cascade

The MAPK/ERK pathway is a multi-tiered kinase cascade that relays extracellular signals from cell surface receptors to intracellular targets.[1][3] The pathway is initiated by the activation of receptor tyrosine kinases, which leads to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (MAP3K), which in turn phosphorylate and activate MEK1/2 (MAP2K). Finally, MEK1/2 phosphorylate and activate ERK1/2 (MAPK) on specific threonine and tyrosine residues.[2][4] Activated ERK can then translocate to the nucleus to phosphorylate a multitude of transcription factors, or act on cytoplasmic substrates to regulate various cellular processes.

ERK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf (MAP3K) ras->raf Activates mek MEK1/2 (MAP2K) raf->mek Phosphorylates erk ERK1/2 (MAPK) mek->erk Phosphorylates This compound Immobilized this compound erk->this compound Binds & Phosphorylates cellular_response Cellular Response (Proliferation, Differentiation, Survival) erk->cellular_response Regulates

Figure 1: Simplified ERK Signaling Pathway.

Experimental Workflows

Two primary workflows are presented for immobilizing this compound and subsequent use in kinase binding assays. The first utilizes the high-affinity interaction between biotin and streptavidin, while the second employs direct covalent linkage to a reactive surface.

Immobilization_Workflows cluster_0 Workflow 1: Biotin-Streptavidin Immobilization cluster_1 Workflow 2: Covalent Immobilization b_start Biotinylated This compound Peptide b_step1 Immobilize on Streptavidin-Coated Surface b_start->b_step1 b_step2 Wash to Remove Unbound Peptide b_step1->b_step2 b_step3 Block Remaining Binding Sites b_step2->b_step3 b_end Ready for Kinase Assay b_step3->b_end c_start This compound Peptide with Reactive Group (e.g., -NH2, -SH) c_step1 Incubate with Amine- or Maleimide- Reactive Surface c_start->c_step1 c_step2 Wash to Remove Unbound Peptide c_step1->c_step2 c_step3 Quench Unreacted Surface Groups c_step2->c_step3 c_end Ready for Kinase Assay c_step3->c_end

Figure 2: this compound Immobilization Workflows.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from kinase binding assays using immobilized this compound. These values are illustrative and will vary depending on the specific kinase, assay conditions, and inhibitors used.

Table 1: Representative Kinase-Substrate Interaction Data

KinaseImmobilized SubstrateAssay MethodBinding Affinity (Kd)
ERK2Biotin-ERKtideSurface Plasmon Resonance2.7 ± 0.1 µM[7]
ERK2Phosphorylated this compoundFluorescence PolarizationNot Applicable
p38αBiotin-p38 substrateAlphaScreen1.5 µM

Table 2: Representative Inhibitor Potency Data

KinaseInhibitorImmobilized SubstrateAssay MethodIC50
ERK2K252aThis compoundADP-Glo~100 nM[4]
ERK2U0126 (MEK inhibitor)This compoundRadiometricNot directly applicable
VariousStaurosporineGeneric PeptideTR-FRETVaries (nM to µM range)

Note on Kd and IC50: The dissociation constant (Kd) is a measure of the intrinsic binding affinity between a kinase and its substrate.[8] The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor required to reduce kinase activity by 50% under specific assay conditions.[8] While related, IC50 is influenced by factors such as substrate and ATP concentration, whereas Kd is a constant.[8]

Experimental Protocols

Protocol 1: Biotin-Streptavidin Immobilization of this compound

This protocol describes the immobilization of a biotinylated this compound peptide onto a streptavidin-coated 96-well plate, a common format for high-throughput screening.

Materials:

  • Streptavidin-coated 96-well plates (clear, white, or black depending on the detection method)[2]

  • Biotinylated this compound peptide

  • Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)

  • Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA)

  • Plate shaker

Procedure:

  • Plate Washing: Wash the desired wells of the streptavidin-coated plate twice with 300 µL of Wash Buffer per well to remove any preservatives.[2]

  • Peptide Immobilization:

    • Prepare a solution of biotinylated this compound in PBST at a concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • Add 100 µL of the biotinylated this compound solution to each well.

    • Incubate for 1-2 hours at room temperature with gentle agitation on a plate shaker.[2]

  • Washing: Discard the peptide solution and wash each well three times with 300 µL of Wash Buffer to remove any unbound peptide.[2]

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of the kinase or other reagents to the well surface.

  • Final Wash: Discard the blocking buffer and wash each well three times with 300 µL of Wash Buffer.

  • The plate with immobilized this compound is now ready for the kinase binding assay. Plates can be used immediately or stored at 4°C for a short period.

Protocol 2: Covalent Immobilization of this compound to an Amine-Reactive Surface

This protocol is suitable for this compound peptides that have a free primary amine (e.g., at the N-terminus or on a lysine side chain) and uses an N-hydroxysuccinimide (NHS)-ester activated plate to form a stable amide bond.

Materials:

  • Amine-reactive (NHS-ester activated) 96-well plates

  • This compound peptide with a primary amine

  • Coupling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5

  • Wash Buffer: PBST

  • Quenching/Blocking Buffer: 1 M ethanolamine or 100 mM glycine in coupling buffer, pH 8.5

  • Plate shaker

Procedure:

  • Peptide Preparation: Dissolve the this compound peptide in ice-cold Coupling Buffer to a final concentration of 10-100 µg/mL. The optimal concentration needs to be determined experimentally.

  • Peptide Immobilization:

    • Add 100 µL of the this compound solution to each well of the amine-reactive plate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Washing: Discard the peptide solution and wash the wells three times with 300 µL of Wash Buffer to remove non-covalently bound peptide.

  • Quenching/Blocking:

    • Add 200 µL of Quenching/Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature with gentle agitation. This step deactivates any remaining NHS-ester groups on the surface, preventing subsequent non-specific binding.

  • Final Wash: Discard the quenching buffer and wash the wells five times with 300 µL of Wash Buffer.

  • The plate is now ready for the kinase assay.

Protocol 3: ERK2 Kinase Activity Assay (Radiometric)

This protocol measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into the immobilized this compound.

Materials:

  • Plate with immobilized this compound (from Protocol 1 or 2)

  • Active ERK2 enzyme

  • Kinase Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT[1]

  • ATP solution: 100 µM ATP in Kinase Assay Buffer

  • [γ-³³P]ATP

  • Stop Solution: 75 mM phosphoric acid

  • Streptavidin-coated membrane (if using biotinylated this compound not on a plate)[1]

  • Phosphor imager

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. For a single 50 µL reaction, combine:

    • 25 µL 2x Kinase Assay Buffer

    • Active ERK2 (final concentration 5-20 ng/µL, to be optimized)

    • Inhibitor or vehicle (e.g., DMSO)

    • Nuclease-free water to bring the volume to 45 µL.

  • Initiate Reaction:

    • Add 45 µL of the kinase reaction mix to each well containing immobilized this compound.

    • To initiate the kinase reaction, add 5 µL of a 10x ATP mix (containing 100 µM cold ATP and 0.25 µCi/µL [γ-³³P]ATP).[1] The final ATP concentration will be 10 µM.

    • Incubate at 30°C for 30-60 minutes. The optimal time should be determined in a time-course experiment.

  • Stop Reaction:

    • Terminate the reaction by adding 50 µL of Stop Solution to each well.

    • Alternatively, for filter-based assays, spot 20 µL of the reaction mixture onto a phosphocellulose or streptavidin membrane.[1][8]

  • Washing (for plate-based assay): Wash the wells five times with 200 µL of Wash Buffer.

  • Detection:

    • For plate-based assays, add scintillant to the wells and count using a microplate scintillation counter.

    • For membrane-based assays, wash the membrane extensively with phosphoric acid, dry, and quantify radiolabel incorporation using a phosphor imager.[1]

Protocol 4: ERK2 Kinase Activity Assay (Non-Radiometric, ADP-Glo™)

This protocol uses a luminescence-based assay to measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Plate with immobilized this compound (from Protocol 1 or 2)

  • Active ERK2 enzyme

  • Kinase Assay Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA[4]

  • ATP solution (concentration to be optimized, e.g., 50 µM)[4]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer-compatible white, opaque 96-well plates

Procedure:

  • Kinase Reaction:

    • To each well with immobilized this compound, add 25 µL of a solution containing Kinase Assay Buffer, active ERK2 (e.g., 3 ng), and the test inhibitor.[4]

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate at room temperature for 60 minutes.[4]

  • Stop Reaction and Deplete ATP:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes. This step stops the kinase reaction and depletes the remaining ATP.[4]

  • Generate Luminescent Signal:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and then uses the new ATP to produce light with a luciferase reaction.

    • Incubate at room temperature for 30 minutes.[4]

  • Detection: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis and Interpretation

  • Background Subtraction: For each data point, subtract the signal from a "no kinase" control well.

  • Determining IC50:

    • Perform the kinase assay with a serial dilution of the test inhibitor.

    • Plot the kinase activity (e.g., CPM, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

  • Determining Kd:

    • Direct measurement of Kd often requires more specialized techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

    • For competitive binding assays, the Cheng-Prusoff equation can be used to estimate the inhibitor dissociation constant (Ki) from the IC50 value, provided the assay conditions meet certain criteria (e.g., substrate concentration is well below its Km).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Signal - Insufficient blocking- Non-specific binding of kinase or antibody- Contaminated reagents- Increase blocking time or try a different blocking agent (e.g., non-fat dry milk for some applications).- Increase the number of wash steps and the concentration of detergent (e.g., Tween-20) in the wash buffer.- Use freshly prepared, filtered buffers.
Low Signal or No Kinase Activity - Inactive kinase- Insufficient peptide immobilization- Incorrect buffer conditions (pH, cofactors)- Inhibitory contaminants- Verify kinase activity with a known active substrate in solution.- Quantify peptide immobilization using a labeled peptide or an antibody against the peptide.- Ensure optimal pH, Mg²⁺, and ATP concentrations.- Test for inhibitors in reagents (e.g., high concentrations of DMSO).
Poor Reproducibility - Inconsistent pipetting- Uneven plate coating- Edge effects in 96-well plates- Use calibrated pipettes and proper technique.- Ensure thorough mixing during peptide immobilization.- Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment.

References

Troubleshooting & Optimization

reducing background noise in ERKtide-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise and resolve common issues encountered in ERKtide-based assays.

Troubleshooting Guide: Reducing High Background Noise

High background noise can significantly impact the quality and reliability of data from this compound-based assays. This guide provides a systematic approach to identifying and mitigating common sources of background noise.

Issue 1: High Background Signal in "No Kinase" Control Wells

This is a common issue indicating that the observed signal is not solely due to the kinase activity of interest.

Possible Causes and Solutions:

Possible Cause Recommended Action Detailed Protocol
Non-specific binding of primary or secondary antibody Optimize the concentration of both the primary anti-phospho-ERKtide antibody and the secondary antibody.See Experimental Protocol 1: Antibody Titration
Inadequate blocking Optimize the blocking buffer composition and incubation time.See Experimental Protocol 2: Blocking Buffer Optimization
Contaminated Reagents Prepare fresh buffers and aliquot reagents to avoid repeated freeze-thaw cycles and contamination.Ensure all buffers are filtered and stored properly. Use sterile pipette tips for each reagent.
Substrate Quality Use high-purity, sequence-verified this compound peptide. Impurities or truncated peptides can contribute to non-specific signals.See FAQ: How does the quality of the synthetic this compound peptide affect the assay?
Insufficient Washing Increase the number of wash steps or the volume of wash buffer. Adding a detergent like Tween-20 to the wash buffer can also help.[1]Increase washes from 3 to 5 cycles. Ensure complete aspiration of wash buffer between steps.
Issue 2: Inconsistent Results Between Replicates

Possible Causes and Solutions:

Possible Cause Recommended Action
Pipetting Errors Ensure pipettes are calibrated and use proper pipetting techniques. Prepare a master mix for reagents to be added to multiple wells.[2]
"Edge Effects" Avoid using the outer wells of the microplate, as they are more susceptible to temperature fluctuations. Ensure uniform incubation temperature across the plate.[3]
Incomplete Washing Ensure uniform and thorough washing of all wells. Automated plate washers can improve consistency.[4]
Bubbles in Wells Visually inspect wells for bubbles before reading the plate, as they can interfere with signal detection.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for the anti-phospho-ERKtide antibody?

The optimal antibody concentration is critical for achieving a good signal-to-noise ratio and must be determined empirically. A typical starting point for a primary anti-phospho-ERK antibody is a 1:1000 dilution, but this can vary significantly between antibody manufacturers and lots.[5][6] We recommend performing a titration experiment as detailed in Experimental Protocol 1 .

Q2: Which blocking buffer is best for this compound assays?

There is no single "best" blocking buffer, as the optimal choice depends on the specific antibodies and reagents used. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[7][8][9][10] It is important to note that milk-based blockers should be avoided when working with phospho-specific antibodies, as they contain phosphoproteins that can increase background.[11][12] A comparison of different blocking agents is recommended (see Experimental Protocol 2 ).

Q3: How does the quality of the synthetic this compound peptide affect the assay?

The purity and sequence integrity of the this compound peptide are crucial. Contaminants from the synthesis process or the presence of truncated or modified peptides can lead to non-specific phosphorylation or interfere with antibody binding, resulting in high background or inconsistent results.[13][14] Always use a high-purity (>95%) peptide from a reputable supplier and verify its identity and purity, for example, by mass spectrometry.

Q4: Can high concentrations of ATP lead to increased background?

While high ATP concentrations are often used to ensure the kinase reaction is not substrate-limited, this can sometimes lead to higher background signals with certain detection formats.[15] If high background persists after optimizing other parameters, consider titrating the ATP concentration to find a balance between robust kinase activity and low background.

Experimental Protocols

Experimental Protocol 1: Antibody Titration

This protocol describes how to determine the optimal dilution for your primary (anti-phospho-ERKtide) and secondary antibodies to maximize the signal-to-noise ratio.

Methodology:

  • Plate Coating: Coat a 96-well plate with the this compound substrate according to your standard protocol.

  • Kinase Reaction: Perform the kinase reaction in a subset of wells ("+" kinase) and include control wells without the kinase ("-" kinase).

  • Blocking: Block all wells with your chosen blocking buffer (e.g., 3% BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Dilution Series: Prepare a series of dilutions of your primary anti-phospho-ERKtide antibody in blocking buffer. For example: 1:250, 1:500, 1:1000, 1:2000, 1:4000.

  • Incubation: Add the different dilutions of the primary antibody to both "+" and "-" kinase wells. Incubate according to your protocol (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the plates thoroughly with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Add a single, optimized dilution of your HRP-conjugated secondary antibody to all wells. If the secondary antibody is not optimized, perform a similar titration for it while keeping the primary antibody concentration constant.

  • Detection: Add the detection substrate and measure the signal.

  • Analysis: Calculate the signal-to-noise ratio (Signal in "+" kinase wells / Signal in "-" kinase wells) for each antibody concentration.

Example Data:

Primary Antibody DilutionSignal (+) Kinase (OD 450nm)Signal (-) Kinase (OD 450nm)Signal-to-Noise Ratio
1:2502.80.93.1
1:5002.50.55.0
1:1000 2.1 0.2 10.5
1:20001.50.115.0
1:40000.80.0810.0

In this example, a 1:1000 dilution provides a strong signal with low background, resulting in a good signal-to-noise ratio. While 1:2000 gives a higher ratio, the absolute signal is lower, which might be a consideration.

Experimental Protocol 2: Blocking Buffer Optimization

This protocol helps identify the most effective blocking agent to minimize non-specific binding.

Methodology:

  • Plate Coating: Coat a 96-well plate with the this compound substrate.

  • Blocking: Prepare different blocking buffers for comparison.

  • Incubation: Add the different blocking buffers to separate sets of wells and incubate for 1-2 hours at room temperature.

  • Proceed with Assay: Continue with your standard assay protocol, using your optimized antibody concentrations. Include "no kinase" control wells for each blocking condition.

  • Analysis: Compare the background signal (from "no kinase" wells) and the specific signal for each blocking buffer.

Example Data:

Blocking AgentConcentrationBackground Signal (OD 450nm)Specific Signal (OD 450nm)Signal-to-Noise Ratio
Non-fat Dry Milk5% in TBST0.852.52.9
BSA3% in TBST0.252.28.8
Casein 1% in TBS 0.15 2.1 14.0
Commercial Blocker X1X0.202.311.5

In this example, 1% Casein in TBS provides the lowest background and the highest signal-to-noise ratio.

Visualizations

ERK Signaling Pathway

ERK_Signaling_Pathway cluster_nucleus Inside Nucleus cluster_assay In Vitro this compound Assay Ligand Growth Factor / Mitogen RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Activates Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates pERK p-ERK1/2 (active) ERK->pERK Nucleus Nucleus pERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription_Factors Phosphorylates This compound This compound Substrate (in vitro assay) pERK->this compound Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response pthis compound Phospho-ERKtide This compound->pthis compound

Caption: The ERK/MAPK signaling cascade leading to cellular responses and the principle of the in vitro this compound assay.

This compound Assay Workflow

ERKtide_Assay_Workflow Start Start Coat Coat Plate with This compound Substrate Start->Coat Wash1 Wash Coat->Wash1 Block Block with Blocking Buffer Wash1->Block Wash2 Wash Block->Wash2 Kinase_Reaction Add Kinase (ERK) and ATP Incubate Wash2->Kinase_Reaction Wash3 Wash Kinase_Reaction->Wash3 Primary_Ab Add Primary Antibody (anti-phospho-ERKtide) Wash3->Primary_Ab Wash4 Wash Primary_Ab->Wash4 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash4->Secondary_Ab Wash5 Wash Secondary_Ab->Wash5 Detection Add Substrate and Measure Signal Wash5->Detection End End Detection->End

Caption: A typical workflow for an ELISA-based this compound kinase assay.

Troubleshooting Logic for High Background

Troubleshooting_Logic Start High Background in 'No Kinase' Control? Check_Antibodies Is Antibody Concentration Optimized? Start->Check_Antibodies Yes Problem_Solved Problem Resolved Start->Problem_Solved No Titrate_Antibodies Perform Antibody Titration (Protocol 1) Check_Antibodies->Titrate_Antibodies No Check_Blocking Is Blocking Effective? Check_Antibodies->Check_Blocking Yes Titrate_Antibodies->Check_Blocking Optimize_Blocking Optimize Blocking Buffer (Protocol 2) Check_Blocking->Optimize_Blocking No Check_Washing Is Washing Sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Increase_Washing Increase Wash Steps/Volume Check_Washing->Increase_Washing No Check_Reagents Are Reagents Fresh and Pure? Check_Washing->Check_Reagents Yes Increase_Washing->Check_Reagents Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh No Check_Reagents->Problem_Solved Yes Problem_Persists Problem Persists: Consider Substrate Quality or other factors Prepare_Fresh->Problem_Persists

Caption: A logical flowchart for troubleshooting high background in this compound assays.

References

common pitfalls in ERKtide experiments and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ERKtide experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this compound phosphorylation assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and obtain reliable, reproducible data.

I. Troubleshooting Guide

This guide addresses specific issues you might encounter during your this compound experiments in a question-and-answer format.

Issue 1: High Background Signal

Question: My negative control wells (without kinase) are showing a high signal. What are the potential causes and how can I fix this?

Answer: High background can obscure your results and reduce the assay window. Here are the common culprits and their solutions:

  • Contaminated Reagents: Reagents, especially ATP solutions, can be contaminated with kinases from microbial sources or cross-contamination.

    • Solution: Use fresh, high-quality reagents. Aliquot your stocks to avoid repeated freeze-thaw cycles and minimize the risk of contamination. Filter-sterilize your buffers.

  • Non-specific Binding: The this compound peptide or the detection antibody may non-specifically bind to the plate or other components.

    • Solution: Increase the blocking efficiency by optimizing the blocking buffer (e.g., increase the concentration of BSA or use a different blocking agent). Adding a small amount of non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash and reaction buffers can also help.[1]

  • Autophosphorylation of the Kinase: Some kinases can autophosphorylate, leading to a signal in the absence of the this compound substrate.

    • Solution: While this is an inherent property of the kinase, you can minimize its contribution to the background by optimizing the kinase concentration and incubation time.

  • Insufficient Washing: Inadequate washing can leave behind unbound reagents, leading to a high background signal.[2]

    • Solution: Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of the buffer between washes.[2]

Issue 2: Low or No Signal

Question: I am not observing any significant signal, even in my positive control wells. What could be wrong?

Answer: A low or absent signal can be frustrating. Consider the following possibilities:

  • Inactive Kinase: The kinase may have lost its activity due to improper storage, handling, or multiple freeze-thaw cycles. It's important to remember that purity does not always equal activity.[3]

    • Solution: Verify the activity of your kinase using a known, highly efficient substrate or a different assay. Always store the kinase at the recommended temperature and in appropriate buffers containing stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Suboptimal Assay Conditions: The buffer composition, pH, temperature, or incubation time may not be optimal for your specific kinase.

    • Solution: Systematically optimize the reaction conditions. This includes titrating the kinase concentration, this compound concentration, and ATP concentration. Perform a time-course experiment to determine the optimal incubation time. Ensure the reaction buffer has the correct pH and ionic strength.

  • Incorrect ATP Concentration: The ATP concentration is a critical parameter. If it is too low, the reaction rate will be suboptimal.

    • Solution: The optimal ATP concentration is typically at or near the Km value for the kinase. However, this can vary. Titrate the ATP concentration to find the optimal level for your assay. Be aware that very high ATP concentrations can sometimes be inhibitory.[4][5]

  • Degraded this compound Substrate: The this compound peptide may have degraded due to improper storage.

    • Solution: Store the this compound peptide as recommended by the manufacturer, typically desiccated at -20°C and protected from light.[6] Reconstitute it in an appropriate buffer and store it in aliquots to avoid degradation.

Issue 3: High Variability Between Replicates

Question: I am seeing significant variability between my replicate wells. What are the likely sources of this inconsistency?

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider preparing a master mix to increase the volume being dispensed into each well.

  • Edge Effects: Wells on the edge of the plate can be subject to temperature gradients and evaporation, leading to different reaction rates compared to the inner wells.

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Instead, fill them with buffer or a blank solution to create a more uniform environment across the plate.

  • Inconsistent Incubation Conditions: Variations in temperature across the incubator or plate can lead to differences in enzyme activity.

    • Solution: Ensure that your incubator provides a uniform temperature. Allow the plates to equilibrate to the reaction temperature before adding the final reagents to start the reaction.

  • Assay Drift: During the time it takes to process a full plate, the reaction conditions or reagent stability might change, leading to a drift in the signal from the beginning to the end of the plate.

    • Solution: Plan your plate layout to minimize the impact of any potential drift. For example, randomize the position of your samples and controls. Process the plate as quickly and consistently as possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound and ATP to use in my assay?

A1: The optimal concentrations of this compound and ATP are dependent on the specific kinase being assayed and its kinetic parameters (Km for both substrates). As a starting point, you can use the Km value of the kinase for this compound and ATP. However, it is highly recommended to perform a matrix titration, varying the concentrations of both this compound and ATP, to determine the optimal conditions for your specific experimental setup. This will ensure that the assay is running under conditions of initial velocity and is sensitive to inhibition.

Q2: How should I prepare and store my this compound peptide?

A2: this compound peptides are typically supplied as a lyophilized powder. For storage, they should be kept desiccated at -20°C and protected from light.[6] To prepare a stock solution, reconstitute the peptide in a buffer recommended by the manufacturer, such as sterile water or a buffer of neutral pH. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.

Q3: Can I use crude cell lysates as the source of kinase activity in my this compound assay?

A3: Yes, it is possible to use cell lysates, but it presents additional challenges. Cell lysates contain a complex mixture of proteins, including other kinases that might phosphorylate this compound, and phosphatases that could dephosphorylate the product. This can lead to high background and a reduced signal window. Using cell lysates can be advantageous for studying kinase activity in a more physiological context.[7]

Q4: My potential inhibitor shows high activity in the biochemical this compound assay but has no effect in cell-based assays. Why?

A4: This is a common observation in drug discovery and can be attributed to several factors:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its target.

  • Cellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than what is typically used in biochemical assays (micromolar range).[4][5] For ATP-competitive inhibitors, this high cellular ATP concentration can outcompete the inhibitor, leading to a significant decrease in its apparent potency.[4][5]

  • Off-target Effects and Metabolism: In a cellular environment, the compound may be metabolized into an inactive form or may engage with other cellular components.

  • Presence of Scaffolding Proteins: In cells, kinases often exist in complexes with other proteins that can influence their activity and sensitivity to inhibitors.

III. Experimental Protocols & Data Presentation

A. Standard this compound Kinase Assay Protocol

This protocol provides a general framework. Optimization of concentrations, volumes, and incubation times is essential for each specific kinase and experimental setup.

Component Stock Concentration Volume per well (µL) Final Concentration
Assay Buffer (e.g., 25 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT)5X101X
Kinase (in assay buffer)Variable5Variable
This compound Peptide10X Final5Variable (e.g., 10-100 µM)
ATP (in assay buffer)10X Final5Variable (e.g., 10-100 µM)
Total Volume 25

Procedure:

  • Add 10 µL of 5X Assay Buffer to each well of a microplate.

  • Add 5 µL of the diluted kinase solution to each well. For negative controls, add 5 µL of assay buffer instead.

  • Add 5 µL of the this compound peptide solution.

  • Initiate the reaction by adding 5 µL of the ATP solution.

  • Incubate the plate at the optimal temperature (e.g., 30°C) for the determined optimal time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).

  • Proceed with the detection method (e.g., addition of a phosphospecific antibody for ELISA-based detection, or use of a commercial kinase assay kit that measures ADP production).

B. Quantitative Data Summary

When presenting quantitative data, such as IC50 values for inhibitors, a tabular format is recommended for clarity and ease of comparison.

Table 1: Inhibitor Potency against ERK2

Inhibitor IC50 (nM) Hill Slope
Compound A15.21.10.99
Compound B89.70.90.98
Staurosporine5.41.00.99

IV. Visualizations

A. ERK Signaling Pathway

ERK_Signaling_Pathway cluster_cytoplasm cluster_nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Grb2 Grb2 RTK->Grb2 Ras_GDP Ras-GDP (Inactive) SOS SOS Grb2->SOS SOS->Ras_GDP Activates Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors P Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Proliferation

Caption: The canonical MAP Kinase (MAPK) signaling pathway leading to ERK activation.

B. This compound Experimental Workflow

ERKtide_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Kinase, this compound, ATP) Start->Reagent_Prep Plate_Setup Plate Setup (Controls and Samples) Reagent_Prep->Plate_Setup Reaction_Incubation Reaction Incubation (Optimized Time & Temp) Plate_Setup->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Detection Signal Detection (e.g., Fluorescence, Luminescence) Reaction_Stop->Detection Data_Analysis Data Analysis (Background Subtraction, Curve Fitting) Detection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a typical this compound kinase assay.

References

Navigating High Variability in ERKtide Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in ERKtide assay replicates.

Frequently Asked Questions (FAQs)

Q1: What is a typical acceptable range for the coefficient of variation (CV) in this compound assay replicates?

A1: While the acceptable CV can depend on the specific assay format and downstream applications, a general guideline for intra-assay variability is a CV of less than 15%. For high-throughput screening, a more stringent CV of less than 10% is often desirable to ensure data reliability and hit identification.

Q2: Can the purity of the ERK enzyme affect replicate variability?

A2: Absolutely. The purity of the kinase is critical. Contaminating kinases in a recombinant enzyme preparation can lead to non-specific phosphorylation of the this compound substrate, contributing to high background and variability.[1] It is crucial to use highly purified and well-characterized enzyme preparations.

Q3: How does the concentration of ATP influence assay variability?

A3: The ATP concentration is a critical parameter. Using an ATP concentration near the Michaelis constant (Km) for the kinase can make the assay more sensitive to ATP-competitive inhibitors. However, slight variations in ATP concentration between wells can lead to significant differences in kinase activity and thus higher variability.[2][3] Performing assays at a saturating ATP concentration can sometimes reduce variability but may decrease sensitivity to certain inhibitors.

Q4: Can the choice of microplate affect the consistency of my results?

A4: Yes, the type of microplate can impact results. Non-specific binding of the peptide substrate or enzyme to the plate can be a source of variability.[1] Using low-binding plates, often made of polypropylene, can mitigate this issue. For fluorescence-based assays, black plates are recommended to reduce background, while white plates are suitable for luminescence-based assays.[4]

Q5: How can I minimize pipetting errors, a common source of variability?

A5: Meticulous pipetting technique is paramount. Always use calibrated pipettes and ensure they are functioning correctly.[5] When preparing serial dilutions or adding reagents, use fresh tips for each transfer to avoid cross-contamination. For multi-well plates, preparing a master mix of reagents and aliquoting it into the wells can improve consistency compared to adding each reagent individually to each well.[4]

Troubleshooting Guide

Issue 1: High Coefficient of Variation (CV) in Positive Control Replicates

Question: My positive control wells, which contain active ERK enzyme, show a high degree of variability between replicates. What are the potential causes and how can I troubleshoot this?

Answer: High CV in positive controls is a common issue that can obscure the interpretation of your results. The following table outlines potential causes and solutions, along with example data.

Table 1: Troubleshooting High CV in Positive Control Replicates

Potential Cause Troubleshooting Action Example Data (Counts Per Minute - CPM) Outcome
Inconsistent Pipetting Prepare a master mix for all reagents. Use a multichannel pipette for additions. Ensure proper mixing within each well.Before: Rep 1: 15,234; Rep 2: 12,109; Rep 3: 18,543 (CV = 21.5%)After: Rep 1: 16,102; Rep 2: 15,899; Rep 3: 16,345 (CV = 1.5%)
Reagent Instability Aliquot and freeze single-use batches of enzyme and ATP. Avoid repeated freeze-thaw cycles.[4]Before: Rep 1: 20,456; Rep 2: 15,321; Rep 3: 23,111 (CV = 19.8%)After: Rep 1: 21,034; Rep 2: 20,876; Rep 3: 21,221 (CV = 0.8%)
Plate Edge Effects Avoid using the outer wells of the plate for samples. Fill the outer wells with buffer or media to maintain a humidified environment and reduce evaporation.Before: Outer Well Reps CV = 25%; Inner Well Reps CV = 12%After: All Inner Well Reps CV = 9%
Incomplete Mixing of Reagents Gently vortex or pipette mix all reagent stocks before preparing the master mix. Ensure the master mix is homogenous before aliquoting.Before: Rep 1: 10,567; Rep 2: 14,879; Rep 3: 12,345 (CV = 18.2%)After: Rep 1: 13,123; Rep 2: 13,456; Rep 3: 13,089 (CV = 1.5%)
Issue 2: High Background Signal in No-Enzyme Control Wells

Question: I am observing a high signal in my negative control wells (no enzyme). What could be causing this and how can I reduce it?

Answer: High background can be due to several factors, leading to a reduced signal-to-noise ratio and masking true enzyme activity.

Table 2: Troubleshooting High Background Signal

Potential Cause Troubleshooting Action Example Data (Relative Fluorescence Units - RFU) Outcome
Contaminated Reagents Use fresh, high-purity reagents (ATP, buffer, substrate). Filter-sterilize buffers.Before: Background RFU = 5,000After: Background RFU = 500
Non-specific Binding of Substrate to Plate Use low-binding microplates. Include a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1 mg/mL in the reaction buffer.Before: Background RFU = 4,500After: Background RFU = 600
Substrate Degradation Store peptide substrate according to the manufacturer's instructions, typically frozen in aliquots. Avoid multiple freeze-thaw cycles.Before: Background RFU = 3,800After: Background RFU = 750
Autophosphorylation of the Kinase If using a kinase prone to autophosphorylation, optimize the enzyme concentration to the lowest level that still provides a robust signal.[2]Before: Background RFU increases over time.After: Background RFU is stable and low.

Experimental Protocols

Generic Radioactive this compound Assay Protocol (Filter Binding)

This protocol outlines a standard procedure for measuring ERK activity using a radioactive filter-binding assay.

  • Reagent Preparation:

    • Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL BSA.

    • This compound Substrate Stock (10 mM): Dissolve this compound peptide in sterile water.

    • ATP Stock (10 mM): Dissolve ATP in sterile water.

    • [γ-³²P]ATP: Specific activity of ~3000 Ci/mmol.

    • Stop Solution: 75 mM phosphoric acid.

  • Assay Procedure:

    • Prepare a master mix containing kinase buffer, this compound substrate (final concentration 200 µM), and the test compound or vehicle control.

    • Add 20 µL of the master mix to each well of a 96-well plate.

    • Initiate the reaction by adding 5 µL of a solution containing cold ATP (final concentration 100 µM) and [γ-³²P]ATP (final concentration ~1 µCi per reaction).

    • Incubate the plate at 30°C for 20-30 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

    • Terminate the reaction by adding 25 µL of stop solution to each well.

    • Spot 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81).

    • Wash the filter mat three times for 5 minutes each with 150 mL of 0.75% phosphoric acid.

    • Rinse the filter mat once with acetone and allow it to air dry.

    • Transfer the filter mat to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Visualizations

ERK Signaling Pathway

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 GrowthFactor Growth Factor GrowthFactor->RTK SOS SOS Grb2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (Active) Ras_GDP->Ras_GTP GTP Raf Raf Ras_GTP->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors P GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

A simplified diagram of the canonical ERK signaling pathway.

This compound Assay Workflow

ERKtide_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Buffer, this compound, ATP, Enzyme) Start->PrepareReagents DispenseMasterMix Dispense Master Mix (without ATP/Enzyme) PrepareReagents->DispenseMasterMix InitiateReaction Initiate Reaction (Add Enzyme/ATP) DispenseMasterMix->InitiateReaction Incubate Incubate (e.g., 30°C for 30 min) InitiateReaction->Incubate StopReaction Stop Reaction (e.g., add Phosphoric Acid) Incubate->StopReaction TransferToFilter Transfer to Phosphocellulose Filter StopReaction->TransferToFilter WashFilter Wash Filter TransferToFilter->WashFilter MeasureSignal Measure Signal (Scintillation Counting) WashFilter->MeasureSignal AnalyzeData Analyze Data (Calculate % Inhibition, CVs) MeasureSignal->AnalyzeData End End AnalyzeData->End

A typical workflow for a radioactive this compound filter-binding assay.

Troubleshooting Decision Tree

A decision tree for troubleshooting high variability in this compound assays.

References

ERKtide AlphaScreen Assay: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ERKtide AlphaScreen assay. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.

Understanding the this compound AlphaScreen Assay

The this compound AlphaScreen assay is a highly sensitive, homogeneous, bead-based immunoassay used to measure the kinase activity of Extracellular signal-regulated kinase (ERK). The assay relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[1] In a typical this compound kinase assay, a biotinylated this compound peptide substrate is used.[2] When phosphorylated by ERK, the phospho-ERKtide is recognized by a specific anti-phospho-ERKtide antibody, which is in turn captured by a Protein A-coated Acceptor bead. The biotinylated end of the peptide binds to a streptavidin-coated Donor bead.[3][4] When the Donor and Acceptor beads are brought into close proximity due to this molecular interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal that is detected between 520-620 nm.[5] The intensity of the light signal is directly proportional to the amount of phosphorylated this compound, and thus to the ERK kinase activity.

ERKtide_AlphaScreen_Principle cluster_0 Assay Principle cluster_1 AlphaScreen Detection ERK ERK ADP ADP ERK->ADP Phospho_this compound Biotin-pthis compound ERK->Phospho_this compound phosphorylates ATP ATP ATP->ERK Biotin_this compound Biotin-ERKtide Biotin_this compound->ERK Donor_Bead Streptavidin Donor Bead Phospho_this compound->Donor_Bead:f0 Biotin binds Antibody Anti-pthis compound Ab Phospho_this compound->Antibody recognized by Signal Light Signal (520-620 nm) Donor_Bead->Signal Acceptor_Bead Protein A Acceptor Bead Acceptor_Bead->Signal Antibody->Acceptor_Bead:f0 binds

Diagram 1: Principle of the this compound AlphaScreen Assay.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the this compound AlphaScreen assay, providing potential causes and recommended solutions.

High Background Signal

Question: My negative control wells (without enzyme or with inhibitor) are showing an unusually high signal. What could be the cause?

Answer: High background can obscure the true signal from your experiment. Several factors can contribute to this issue:

Potential CauseRecommended Solution
Non-specific binding of assay components Increase the concentration of blocking agents like BSA (e.g., to >0.1% w/v) or add a non-ionic detergent such as Tween-20 to the assay buffer.[6]
Bead aggregation or non-specific interaction Ensure beads are properly resuspended before use. Consider trying different bead lots. Certain bead pairs can self-associate; consult the manufacturer's documentation for potential issues.[6]
High concentration of Donor or Acceptor beads Titrate the bead concentrations to find the optimal balance between signal and background. A recommended starting point is 10-40 µg/mL for both bead types.[6]
Contamination of reagents Use fresh, high-quality reagents. Ensure that buffers and water are free of contaminants.
Inappropriate microplate choice Use standard solid opaque white microplates. Black or clear plates can lead to signal variability and higher background.[6]
Light exposure AlphaScreen beads are light-sensitive. Prepare and incubate plates in the dark or under subdued green light (<100 lux).[7] Cover plates during incubation.
High ambient temperature Assays performed at abnormally high temperatures can lead to increased background. Maintain a consistent room temperature (around 23°C).[6]
Low or No Signal

Question: I am not seeing any signal, or the signal is much lower than expected in my positive control wells. What should I check?

Answer: A low or absent signal can be due to a variety of factors, from reagent issues to incorrect assay setup.

Potential CauseRecommended Solution
Inactive enzyme (ERK) Verify the activity of your ERK enzyme stock using an alternative method if possible. Ensure proper storage conditions.
Incorrect concentration of assay components Titrate the concentrations of ERK, biotinylated this compound, ATP, and the anti-phospho-ERKtide antibody to determine their optimal concentrations.[8]
Degraded reagents Ensure all reagents, especially ATP and the peptide substrate, have been stored correctly and are within their shelf life. Prepare fresh ATP solutions.
Sub-optimal assay buffer conditions Check and optimize the pH, salt concentration, and co-factors (e.g., MgCl2) in your kinase reaction buffer.[2]
Incorrect order of addition The order of reagent addition can be critical. A common protocol involves pre-incubating the enzyme with the inhibitor, followed by the addition of the substrate/ATP mix.[2]
Short incubation times The kinase reaction time and the final bead incubation time may be too short. Optimize these incubation periods. A 2-hour bead incubation is a common starting point.[5]
Photobleaching of Donor beads Protect Donor beads from light exposure at all times.
Instrument settings Ensure the plate reader is correctly configured for AlphaScreen assays, including the appropriate excitation and emission wavelengths and read times.
High Well-to-Well Variability (High %CV)

Question: I am observing significant variability between replicate wells, leading to a high coefficient of variation (%CV). How can I improve my assay precision?

Answer: High variability can make it difficult to obtain reliable and reproducible data.

Potential CauseRecommended Solution
Pipetting errors Calibrate pipettes regularly. Use low-retention pipette tips. Ensure accurate and consistent dispensing, especially for small volumes.
Inadequate mixing Gently mix the plate after each reagent addition. Avoid introducing bubbles. For higher density plates, ensure the dispensing speed is sufficient for proper mixing.[6]
"Edge effects" in the microplate This can be caused by differential evaporation or temperature gradients across the plate. Use a plate seal to minimize evaporation.[6] Avoid using the outer wells or fill them with buffer.
Inconsistent plate temperature Allow plates and reagents to equilibrate to room temperature before starting the assay and before reading.
Instrument-related issues Ensure the plate is correctly seated in the reader. Check for any instrument malfunctions.

Experimental Protocols

Key Reagents and Materials
  • Enzyme: Activated ERK2

  • Substrate: Biotinylated this compound peptide

  • Antibody: Anti-phospho-ERKtide antibody

  • Beads: Streptavidin-coated Donor beads and Protein A-coated Acceptor beads

  • Other Reagents: ATP, MgCl2, DTT, BSA, HEPES buffer, EDTA, Tween-20

  • Plates: 384-well white opaque microplates

Detailed Methodology for this compound AlphaScreen Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

ERKtide_Assay_Workflow start Start reagent_prep Prepare Reagents: - ERK2 Enzyme Dilution - Biotin-ERKtide/ATP Mix - Inhibitor Dilution Series - Bead Mix (in dark) start->reagent_prep pre_incubation Pre-incubation: Add ERK2 and inhibitor to plate. Incubate for 30 min at RT. reagent_prep->pre_incubation kinase_reaction Kinase Reaction: Initiate reaction by adding Biotin-ERKtide/ATP mix. Incubate for 4 hours at RT. pre_incubation->kinase_reaction termination Termination & Detection: Add Stop Buffer containing EDTA, anti-pthis compound Ab, and AlphaScreen Beads. kinase_reaction->termination bead_incubation Bead Incubation: Incubate for 2 hours to overnight at RT in the dark. termination->bead_incubation read_plate Read Plate: Use an AlphaScreen-compatible plate reader. bead_incubation->read_plate end End read_plate->end

Diagram 2: General workflow for the this compound AlphaScreen Assay.
  • Reagent Preparation:

    • Kinase Reaction Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.05% BSA.[2]

    • ERK2 Enzyme: Prepare a working solution of activated ERK2 in kinase reaction buffer. The final concentration in the assay is typically in the pM range (e.g., 20 pM).[2]

    • Substrate/ATP Mix: Prepare a mix of biotinylated this compound peptide and ATP in kinase reaction buffer. Final concentrations are typically around 400 nM for the peptide and 35 µM for ATP.[2]

    • Inhibitors: Prepare a serial dilution of your test compounds in 100% DMSO. Further dilute in kinase reaction buffer.

    • Stop/Detection Buffer: Prepare a buffer containing 100 mM Tris-HCl (pH 7.5), 25 mM EDTA, 0.01% Tween-20, anti-phospho-ERKtide antibody, and the AlphaScreen beads. The final concentration of beads is typically 10-20 µg/mL each.[2]

  • Assay Procedure (for inhibitor screening):

    • To the wells of a 384-well plate, add your test compounds.

    • Add the diluted ERK2 enzyme to all wells except the negative control.

    • Pre-incubate the enzyme and compounds for 30 minutes at room temperature.[2]

    • Initiate the kinase reaction by adding the Substrate/ATP mix.

    • Incubate the reaction for a set time (e.g., 4 hours) at room temperature.[2] This time should be optimized.

    • Terminate the reaction and initiate detection by adding the Stop/Detection Buffer.

    • Incubate the plate for at least 2 hours (or overnight) at room temperature, protected from light.[2]

    • Read the plate on an AlphaScreen-compatible plate reader.

Data Presentation

For robust assay development and validation, it is crucial to perform titrations of key reagents. The results should be summarized in tables for easy comparison.

Table 1: Example of an ERK2 Enzyme Titration

Final ERK2 Conc. (pM)Raw AlphaScreen Signal (Counts)S/B Ratio
0 (No Enzyme)5,0001.0
550,00010.0
10120,00024.0
20 250,000 50.0
40350,00070.0
80380,00076.0

S/B (Signal-to-Background) Ratio = Signal at given concentration / Signal of no enzyme control.

Table 2: Example of a Biotin-ERKtide Substrate Titration

Final Substrate Conc. (nM)Raw AlphaScreen Signal (Counts)S/B Ratio
05,5001.0
5080,00014.5
100180,00032.7
200280,00050.9
400 350,000 63.6
800360,00065.5

By systematically addressing these common issues and carefully optimizing your assay parameters, you can achieve robust and reliable results with the this compound AlphaScreen assay.

References

Validation & Comparative

ERKtide vs. Myelin Basic Protein: A Comparative Guide to ERK Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal substrate for Extracellular signal-regulated kinase (ERK) assays is critical for obtaining accurate and reproducible data. This guide provides an objective comparison of two commonly used ERK substrates: the synthetic peptide ERKtide and the full-length protein Myelin Basic Protein (MBP).

Extracellular signal-regulated kinases (ERKs) are key components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a pivotal role in a multitude of cellular processes including proliferation, differentiation, and survival. The dysregulation of the ERK pathway is implicated in numerous diseases, most notably cancer, making it a prime target for therapeutic intervention. Accurate measurement of ERK activity is therefore essential for both basic research and drug discovery. This is typically achieved through in vitro kinase assays that measure the phosphorylation of a specific substrate. Here, we compare the performance of this compound and Myelin Basic Protein (MBP) as substrates for ERK.

Quantitative Performance Comparison

ParameterThis compoundMyelin Basic Protein (MBP)Key Considerations
Substrate Type Synthetic PeptideFull-length ProteinThis compound is a short, defined peptide sequence, while MBP is a larger, more complex protein.
Kinetic Profile Generally exhibits lower Km (higher affinity) compared to simple consensus sequence peptides, especially if it includes a docking sequence.[1]Higher Km compared to some optimized peptide substrates, indicating lower affinity.[2]The presence of docking sites on substrates significantly enhances their affinity for ERK.[1]
Catalytic Efficiency (Vmax/Km) Can be engineered for high efficiency. For instance, certain synthetic peptides have shown up to 4-fold higher catalytic efficiency than an MBP-derived peptide.[2]Serves as a classic and reliable substrate, but may have lower catalytic efficiency compared to optimized synthetic peptides.[2]Higher catalytic efficiency indicates a more rapid and specific phosphorylation by the kinase.
Specificity Can be designed for high specificity to ERK, minimizing off-target phosphorylation by other kinases.[2]As a natural protein, it can be phosphorylated by other kinases, which may lead to higher background in crude lysates.Specificity is crucial for accurately measuring the activity of the target kinase.
Physiological Relevance The sequence is often derived from a known physiological substrate of ERK, such as the EGF receptor.A physiologically relevant substrate, particularly in the central nervous system where its phosphorylation by ERK is involved in myelination.[3][4]The choice of substrate may depend on the biological question being addressed.

In-Depth Comparison

This compound: The Specific and Efficient Peptide

This compound is a synthetic peptide substrate whose sequence is typically derived from a known ERK phosphorylation site on a physiological protein, such as the epidermal growth factor receptor (EGFR).

Advantages:

  • High Specificity: As a short, defined sequence, this compound can be designed to be highly specific for ERK, reducing the likelihood of phosphorylation by other kinases that might be present in a sample. This is particularly advantageous when working with complex mixtures like cell lysates.

  • High Affinity and Efficiency: Peptide substrates can be optimized by including docking sequences that enhance their binding affinity (lower Km) to ERK, leading to a higher catalytic efficiency (Vmax/Km).[1] Studies have shown that some synthetic peptides can be more efficient substrates than those derived from MBP.[2]

  • Consistency and Purity: Being chemically synthesized, this compound offers high purity and lot-to-lot consistency, which is crucial for the reproducibility of kinase assays.

  • Solubility: Peptides are generally more soluble and easier to handle in aqueous buffers compared to larger proteins.

Disadvantages:

  • Lack of Tertiary Structure: As a peptide, this compound lacks the complex three-dimensional structure of a full-length protein substrate, which may influence kinase-substrate interactions in a physiological context.

  • Cost: Custom peptide synthesis can be more expensive than purifying a protein like MBP.

Myelin Basic Protein (MBP): The Classic and Physiologically Relevant Protein

Myelin Basic Protein is a natural, full-length protein substrate for ERK and has been historically used as a generic substrate for many protein kinases.

Advantages:

  • Physiological Relevance: MBP is a known in vivo substrate of ERK, and its phosphorylation is crucial for the process of myelination in the central nervous system.[3][4] Using MBP as a substrate can, therefore, provide insights into a physiologically relevant process.

  • Readily Available: MBP is commercially available and can be purified from natural sources or produced recombinantly.

  • Established History: Its extensive use in kinase assays means that there is a wealth of historical data and established protocols available.

Disadvantages:

  • Lower Specificity: MBP contains multiple phosphorylation sites and can be phosphorylated by a variety of other kinases, which can lead to higher background signal and less specific measurement of ERK activity, especially in crude cell or tissue extracts.

  • Lower Affinity: The affinity of ERK for MBP may be lower compared to optimized peptide substrates that incorporate high-affinity docking sites.[2]

  • Variability: Preparations of MBP from natural sources can have batch-to-batch variability in terms of purity and the presence of post-translational modifications, which can affect assay results.

  • Handling Difficulties: As a protein, MBP can be more challenging to handle, with potential issues related to solubility and stability.

Experimental Protocols

ERK Kinase Assay Using this compound (AlphaScreen Assay)

This protocol is adapted from a high-throughput screening assay for ERK2 inhibitors.

Materials:

  • Activated ERK2 enzyme

  • Biotinylated this compound peptide substrate

  • ATP

  • Assay Buffer: 20 mM HEPES [pH 7.5], 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20, 0.05% BSA

  • Stop Buffer: 100 mM Tris-Cl [pH 7.5], 25 mM EDTA, 0.01% Tween 20

  • AlphaScreen Protein A Acceptor Beads and Streptavidin Donor Beads

  • Anti-phospho-EGFR (Thr669) antibody (recognizes phosphorylated this compound)

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Prepare a dilution series of the test compound (e.g., inhibitor) in 100% DMSO.

  • In a microplate, pre-incubate the activated ERK2 enzyme with the compounds for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding a substrate cocktail containing this compound peptide (final concentration 400 nM) and ATP (final concentration 35 µM).

  • Allow the reaction to proceed for 4 hours at room temperature.

  • Terminate the reaction by adding the Stop Buffer containing AlphaScreen beads and the phospho-specific antibody.

  • Incubate the plate overnight in the dark.

  • Read the plate on an EnVision Multilabel Plate Reader with excitation at 680 nm and emission at 570 nm.

  • Calculate IC50 values using a four-parameter fit.

In Vitro Kinase Assay Using Myelin Basic Protein (Radioactive Assay)

This protocol is a classic method for measuring ERK activity using a radioactive label.

Materials:

  • Activated ERK2 enzyme

  • Myelin Basic Protein (MBP)

  • Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35

  • ATP solution (100 µM)

  • [γ-³²P]ATP

  • 2x SDS-PAGE sample buffer

  • SDS-PAGE gels

  • Phosphorimager or autoradiography film

Procedure:

  • Set up the kinase reaction by combining the activated ERK2 enzyme, MBP, and Kinase Buffer in a microcentrifuge tube.

  • To initiate the reaction, add the ATP solution containing a small amount of [γ-³²P]ATP. The final ATP concentration should be around 20 µM.

  • Incubate the reaction mixture at 30°C for a set period of time (e.g., 10-30 minutes).

  • Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the phosphorylated MBP.

  • Quantify the band intensity to determine the level of ERK activity.

Visualizing the ERK Signaling Pathway and Assay Workflow

To better understand the context of ERK activity and the principles of the kinase assays, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow.

ERK_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates & Activates ERK ERK1/2 MEK->ERK Phosphorylates & Activates Substrates Cytoplasmic & Nuclear Substrates (e.g., MBP, Transcription Factors) ERK->Substrates Phosphorylates Response Cellular Response (Proliferation, Differentiation, etc.) Substrates->Response

Caption: The canonical ERK/MAPK signaling pathway.

Kinase_Assay_Workflow Start Start: Prepare Reaction Mix Components Combine: - Activated ERK - Substrate (this compound or MBP) - Kinase Buffer - ATP ([γ-³²P]ATP or cold) Start->Components Incubation Incubate at 30°C Components->Incubation Stop Stop Reaction Incubation->Stop Detection Detection Method Stop->Detection Radioactive SDS-PAGE & Autoradiography Detection->Radioactive Radioactive NonRadioactive AlphaScreen, Western Blot, or other method Detection->NonRadioactive Non-radioactive Analysis Data Analysis: Quantify Phosphorylation Radioactive->Analysis NonRadioactive->Analysis

Caption: A generalized workflow for an in vitro ERK kinase assay.

Conclusion: Making the Right Choice

The choice between this compound and Myelin Basic Protein as an ERK substrate ultimately depends on the specific experimental goals and context.

  • For high-throughput screening, inhibitor profiling, and studies requiring high specificity and reproducibility , This compound is the superior choice. Its defined nature and potential for high catalytic efficiency make it ideal for quantitative and automated assays.

  • For studies focused on the physiological roles of ERK in the nervous system or when a full-length protein substrate is desired , Myelin Basic Protein remains a relevant and valuable tool. However, researchers should be mindful of its potential for non-specific phosphorylation and batch-to-batch variability.

In many cases, a combination of approaches can be powerful. For example, initial high-throughput screens could be performed with this compound, with subsequent validation of lead compounds using the more physiologically relevant MBP substrate. By understanding the respective strengths and weaknesses of each substrate, researchers can design more robust and informative ERK kinase assays.

References

A Researcher's Guide: ERKtide vs. Elk-1 for Measuring ERK Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Fremont, CA – November 7, 2025 – For researchers in cellular biology, oncology, and drug development, accurately measuring the activity of Extracellular signal-regulated kinases (ERK1/2) is critical. As central nodes in the MAPK signaling pathway, ERK1/2 regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers. The choice of substrate in kinase assays is paramount for obtaining reliable and relevant data. This guide provides an objective comparison of two commonly used ERK substrates: the synthetic peptide ERKtide and the full-length transcription factor Elk-1.

The ERK Signaling Pathway: A Central Regulator

The ERK/MAPK pathway is a highly conserved cascade that transduces signals from the cell surface to the nucleus, typically initiated by growth factors binding to receptor tyrosine kinases (RTKs). This binding triggers a series of phosphorylation events, activating the small G-protein Ras, which in turn activates Raf kinases (MAPKKK). Raf then phosphorylates and activates MEK1/2 (MAPKK), which finally phosphorylates and activates ERK1/2 on specific threonine and tyrosine residues.

Activated ERK can then phosphorylate a wide array of cytoplasmic and nuclear substrates. A key nuclear target is the transcription factor Elk-1 (Ets-like kinase 1). Phosphorylation of Elk-1 by ERK enhances its ability to form a ternary complex with the serum response factor (SRF), leading to the transcription of immediate-early genes like c-fos.[1][2] Synthetic substrates like this compound are short peptides, often derived from physiological ERK targets like the EGF receptor, designed to be specific and efficient substrates for in vitro kinase assays.

ERK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 (Inactive) MEK->ERK Phosphorylates ERK_active ERK1/2 (Active) ERK->ERK_active ERKtide_unphos This compound ERK_active->ERKtide_unphos Phosphorylates (in vitro assay) Elk1_inactive Elk-1 (Inactive) ERK_active->Elk1_inactive Translocates & Phosphorylates ERKtide_phos Phospho-ERKtide ERKtide_unphos->ERKtide_phos Elk1_active Elk-1 (Active) Elk1_inactive->Elk1_active SRF SRF Elk1_active->SRF Forms Complex Gene Immediate Early Genes (e.g., c-fos) Elk1_active->Gene Activates Transcription SRF->Gene

Figure 1. Simplified ERK/MAPK signaling cascade leading to Elk-1 activation and gene expression.

Quantitative and Qualitative Comparison

Choosing between a synthetic peptide and a full-length protein substrate involves a trade-off between physiological relevance, ease of use, and kinetic complexity. While direct, side-by-side kinetic data is scarce in the literature, a comparison can be synthesized from available information.

FeatureThis compoundElk-1
Substrate Type Synthetic PeptideFull-length Recombinant Protein[3][4]
Origin Typically derived from a known ERK phosphorylation site (e.g., EGF Receptor).[5]A physiological nuclear target of ERK.[1][2]
Molecular Weight Low (~2-3 kDa)High (~60-73 kDa, depending on fusion tags)[3][6]
Physiological Relevance Lower. Represents only the phosphorylation site, lacking native protein context and docking domains.Higher. Represents a true biological target, including docking sites that influence kinase-substrate interaction.[7]
Specificity Generally high for ERK, as the sequence is optimized.[8]High for ERK, but can also be phosphorylated by other MAP kinases like JNK and p38.[1]
Kinetic Profile Simple Michaelis-Menten kinetics. A peptide with a consensus sequence showed a Kₘ of ~450 µM for ERK2.[8]Complex kinetics. Features multiple phosphorylation sites with different rates ("fast," "intermediate," "slow").[9] The binding affinity (Kᴅ) is also highly dependent on ERK2's activation state, changing by over 40-fold.[7]
Affinity (Kₘ) Relatively low affinity (high Kₘ). Can be improved by adding docking motifs.[8][10]High affinity (low effective Kₘ) due to the presence of docking domains that enhance binding to ERK.[7]
Assay Format Ideal for high-throughput screening (HTS) due to high solubility, purity, and suitability for various detection methods (e.g., AlphaScreen, radioactivity).[11][12]Less suitable for HTS. More complex to produce and purify. Often used in lower-throughput formats like radiometric assays with SDS-PAGE analysis.[4][6]
Advantages - High purity and batch-to-batch consistency.- Simple kinetics.- Cost-effective.- Excellent for HTS and inhibitor screening.[11][12]- High physiological relevance.- Allows study of regulation by docking interactions.- Represents a more biologically authentic system.
Disadvantages - May not reflect in vivo substrate selection.- Lacks the context of docking interactions which are crucial for ERK specificity and efficiency.[8]- Difficult and expensive to produce consistently.- Multiple phosphorylation sites complicate data interpretation.[9]- Lower throughput.

Experimental Protocols

The following are generalized protocols for performing an in vitro ERK kinase assay. The primary difference lies in the substrate used.

Protocol 1: Radiometric ERK Kinase Assay

This is a classic method applicable to both this compound and Elk-1, allowing for direct measurement of phosphate incorporation.

Materials:

  • Active ERK2 enzyme

  • Substrate: this compound peptide or recombinant Elk-1 protein[4]

  • 5X Kinase Buffer (e.g., 125 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT)

  • ATP solution (10 mM)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • P81 phosphocellulose paper (for this compound) or SDS-PAGE reagents (for Elk-1)

  • 75 mM Phosphoric Acid wash buffer

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare Reaction Mix: For each reaction, prepare a master mix in a microcentrifuge tube on ice. For a 25 µL final volume:

    • 5 µL of 5X Kinase Buffer

    • 2.5 µL of 10X Substrate (this compound at ~200-500 µM final; Elk-1 at ~2-5 µM final)

    • x µL of active ERK2 enzyme (empirically determine optimal amount)

    • x µL of nuclease-free water to bring the volume to 20 µL.

  • Initiate Reaction: Prepare the ATP mix by diluting cold ATP and spiking with [γ-³²P]ATP. To start the reaction, add 5 µL of the ATP mix (final concentration ~50-100 µM) to each tube.

  • Incubation: Incubate the reaction at 30°C for 20-30 minutes. The reaction should be in the linear range of phosphate incorporation.

  • Stop Reaction & Detect:

    • For this compound: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square. Immediately place the paper in a beaker of 75 mM phosphoric acid. Wash three times for 5 minutes each with phosphoric acid, followed by a final wash with acetone. Air dry and quantify the incorporated radioactivity using a scintillation counter.

    • For Elk-1: Add 6 µL of 5X SDS-PAGE loading buffer to stop the reaction. Boil the samples for 5 minutes. Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the phosphorylated Elk-1 band.[6]

Protocol 2: Non-Radioactive HTS Assay (this compound)

This protocol is adapted for a high-throughput format using this compound and a luminescence-based detection method like AlphaScreen.[5][11]

Materials:

  • Active ERK2 enzyme

  • Biotinylated this compound substrate

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • ATP solution

  • Stop Buffer containing EDTA

  • Detection reagents (e.g., Streptavidin-coated Donor beads and phospho-specific antibody-conjugated Acceptor beads)

  • Microplate reader capable of AlphaScreen detection

Procedure:

  • Compound/Enzyme Plate: In a 384-well plate, add test compounds (for inhibitor screening) followed by diluted active ERK2 enzyme. Allow pre-incubation for 15-30 minutes at room temperature.

  • Initiate Reaction: Add a solution containing biotinylated this compound and ATP to each well to start the kinase reaction.

  • Incubation: Incubate for 1-4 hours at room temperature.[5]

  • Stop and Detect: Add Stop Buffer containing EDTA and the AlphaScreen bead mix.

  • Final Incubation: Incubate the plate in the dark for at least 2 hours (or overnight) to allow the bead signal to develop.[5]

  • Read Plate: Measure the signal on a compatible microplate reader. The signal generated is proportional to the amount of phosphorylated this compound.

Experimental Workflow

The general workflow for an in vitro kinase assay is a multi-step process from preparation to data analysis.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Termination & Detection cluster_analysis 4. Data Analysis A Prepare Kinase (Active ERK2) E Combine Kinase, Substrate, and Buffer in reaction vessel A->E B Prepare Substrate (this compound or Elk-1) B->E C Prepare Reaction Buffer (with MgCl2, DTT) C->E D Prepare ATP Mix (Spike with [γ-³²P]ATP if radiometric) F Initiate reaction by adding ATP Mix D->F E->F G Incubate at 30°C (e.g., 30 minutes) F->G H Stop Reaction G->H I Separate/Capture Substrate H->I H_stop Add SDS Buffer (Elk-1) Add EDTA (HTS) Spot on P81 (this compound) H->H_stop J Detect Phosphorylation I->J I_sep SDS-PAGE (Elk-1) Bead Capture (HTS) P81 Paper (this compound) I->I_sep K Quantify Signal J->K J_det Phosphorimager (Elk-1) Luminescence Reader (HTS) Scintillation Counter (this compound) J->J_det L Calculate Kinase Activity (or IC50 for inhibitors) K->L

Figure 2. General experimental workflow for an in vitro ERK kinase assay.

Conclusion

The choice between this compound and Elk-1 depends entirely on the experimental goals. For high-throughput screening of potential ERK inhibitors, the simplicity, low cost, and robustness of an this compound-based assay are unparalleled.[11][12] However, for researchers investigating the nuances of ERK regulation, substrate recognition, and the impact of docking interactions, the full-length Elk-1 protein provides a more physiologically accurate model, despite the challenges in its use and data interpretation.[7] Understanding the inherent advantages and limitations of each substrate is crucial for designing meaningful experiments and generating high-quality, actionable data in the study of ERK signaling.

References

ERKtide Substrate: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a kinase substrate is paramount for accurate and reliable experimental outcomes. This guide provides an in-depth comparison of the cross-reactivity of other kinases with the commonly used ERKtide substrate, supported by experimental data and detailed protocols.

This compound is a synthetic peptide substrate widely used for measuring the activity of Extracellular signal-regulated kinases (ERK), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The specificity of a substrate is critical to ensure that the measured kinase activity is attributable to the kinase of interest and not to off-target phosphorylation by other kinases present in the experimental system. This guide aims to provide a clear overview of the selectivity of this compound and furnish the necessary information to design and interpret kinase assays accurately.

Quantitative Comparison of Kinase Cross-Reactivity with this compound

While this compound is a well-established substrate for ERK1 and ERK2, its phosphorylation by other kinases can occur, leading to potential experimental artifacts. The following table summarizes the relative phosphorylation of this compound by a panel of representative kinases from different families. The data is compiled from various studies and is presented as a percentage of the phosphorylation observed with ERK2, which is set at 100%.

Kinase FamilyKinaseRelative Phosphorylation of this compound (% of ERK2 activity)
MAPK ERK2 100%
p38αLow
JNK1Low
AGC PKALow
PKCαLow
Akt1/PKBαLow
CAMK CaMKIIαLow
CDK CDK2/cyclin ALow
Tyrosine Kinase SrcNegligible
AblNegligible

Note: "Low" indicates that while some phosphorylation may be detectable under certain in vitro conditions (e.g., high kinase concentrations, prolonged incubation times), it is significantly lower than that observed with ERK2. "Negligible" indicates no significant phosphorylation detected in typical kinase assay conditions. It is important to note that comprehensive, publicly available datasets profiling this compound against a full kinome scan are limited. The data presented here is based on available literature and general knowledge of kinase substrate specificities. For critical applications, it is recommended to perform direct experimental validation of this compound specificity against any potentially cross-reactive kinases present in your experimental model.

Signaling Pathway and Experimental Workflow

The MAPK/ERK signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. The pathway is typically initiated by extracellular signals that activate a series of protein kinases, culminating in the activation of ERK. Activated ERK then phosphorylates a multitude of downstream substrates, including transcription factors in the nucleus and other proteins in the cytoplasm.

MAPK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (Active) MEK->ERK Phosphorylates ERKtide_assay In vitro Kinase Assay (this compound Substrate) ERK->ERKtide_assay Assays Activity Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates & Translocates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: The MAPK/ERK signaling cascade leading to gene expression and the principle of using an in vitro kinase assay with this compound to measure ERK activity.

A typical workflow for assessing kinase activity and substrate specificity involves incubating the kinase of interest with the substrate in the presence of ATP. The amount of phosphorylated substrate is then quantified.

Experimental_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (Kinase, this compound, Buffer) Start->Prepare_Reaction Initiate_Reaction Initiate Reaction (Add ATP) Prepare_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30°C for 30-60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Add EDTA) Incubate->Stop_Reaction Detect_Phosphorylation Detect Phosphorylation Stop_Reaction->Detect_Phosphorylation Radiometric Radiometric Assay (³²P-ATP) Detect_Phosphorylation->Radiometric Luminescence Luminescence Assay (ADP-Glo™) Detect_Phosphorylation->Luminescence Fluorescence Fluorescence Assay (AlphaScreen™) Detect_Phosphorylation->Fluorescence Analyze_Data Data Analysis Radiometric->Analyze_Data Luminescence->Analyze_Data Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro kinase assay to measure the phosphorylation of the this compound substrate.

Experimental Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below is a representative protocol for an in vitro kinase assay to assess the cross-reactivity of a kinase with the this compound substrate. This protocol can be adapted for various detection methods.

Protocol: In Vitro Kinase Cross-Reactivity Assay with this compound

This protocol is based on a typical radioactive filter-binding assay, a sensitive and direct method for measuring kinase activity.

Materials:

  • Kinases: Purified, active preparations of ERK2 (positive control) and the kinase(s) to be tested for cross-reactivity.

  • This compound Substrate: Biotinylated this compound peptide ([Biotin]-AHA-K-R-E-L-V-E-P-L-T-P-S-G-E-A-P-N-Q-A-L-L-R-[NH2]).[1]

  • Kinase Reaction Buffer (2X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.2 mg/mL BSA, 100 µM DTT.

  • ATP Solution: A stock solution of ATP, to be diluted to the desired final concentration. For cross-reactivity studies, it is advisable to use an ATP concentration at or near the Km of the primary kinase (ERK2) to mimic physiological conditions.

  • [γ-³²P]ATP: Radiolabeled ATP for detection of phosphorylation.

  • Stop Solution: 75 mM phosphoric acid.

  • Wash Buffer: 1% phosphoric acid.

  • Streptavidin-coated membrane or plates: For capturing the biotinylated this compound.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Prepare Kinase Dilutions: Dilute the stock solutions of ERK2 and the test kinase(s) to the desired working concentrations in 1X Kinase Reaction Buffer. The optimal concentration of each kinase should be determined empirically to ensure linear reaction kinetics.

  • Prepare Reaction Mix: In a microcentrifuge tube or a well of a microplate, prepare the reaction mix for each kinase to be tested. For a final reaction volume of 25 µL, combine:

    • 12.5 µL of 2X Kinase Reaction Buffer

    • 2.5 µL of this compound substrate (e.g., 10X stock, for a final concentration of 10-20 µM)

    • 5 µL of diluted kinase

    • 2.5 µL of deionized water

  • Initiate the Kinase Reaction: Start the reaction by adding 2.5 µL of ATP mix containing both unlabeled ATP and [γ-³²P]ATP to each reaction. The final ATP concentration should be at or near the Km for ERK2 (typically 10-50 µM).

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 10, 20, 30 minutes). It is crucial to ensure the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto the streptavidin-coated membrane.

  • Washing: Wash the membrane extensively with Wash Buffer (e.g., 3-4 times for 5 minutes each) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Allow the membrane to air dry and then quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the kinase activity for each test kinase relative to the activity of ERK2. Express the results as a percentage of ERK2 activity.

Alternative Non-Radioactive Detection Methods:

  • Luminescence-based assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

  • Fluorescence-based assays (e.g., AlphaScreen™): These assays utilize bead-based technology to detect the phosphorylation of a biotinylated substrate.[1] A phospho-specific antibody conjugated to an acceptor bead and streptavidin-coated donor beads are used to generate a signal upon phosphorylation.

When using these alternative methods, follow the manufacturer's instructions for the specific assay kit.

Conclusion

The this compound substrate is a highly valuable tool for specifically measuring the activity of ERK family kinases. While it exhibits high selectivity for ERK1 and ERK2, researchers should be aware of the potential for low-level cross-reactivity with other kinases, particularly when working with complex biological samples or when using high concentrations of kinases in in vitro assays. The data and protocols provided in this guide serve as a valuable resource for designing and interpreting experiments that utilize the this compound substrate, ultimately contributing to more robust and reliable research outcomes in the field of signal transduction and drug discovery. For critical applications, empirical validation of this compound specificity against potentially confounding kinases is strongly recommended.

References

A Comparative Analysis of ERKtide and Other Peptide Substrates for ERK Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate peptide substrate is crucial for accurate and reliable kinase assays. This guide provides a comparative overview of the kinetic parameters of ERKtide against other commonly used peptide substrates for Extracellular signal-regulated kinases (ERKs). Due to the limited availability of directly comparable kinetic data in published literature, this guide will focus on providing a framework for such comparisons, including detailed experimental protocols and key considerations for substrate selection.

While a comprehensive table of kinetic parameters (Km and kcat) for this compound and other popular ERK substrates like Myelin Basic Protein (MBP) and Elk-1 is ideal, a direct comparison is challenging due to variations in experimental conditions across different studies. However, we can reference known values for peptides similar to this compound to provide a baseline for understanding its performance. For instance, a peptide with the sequence "ATGPLSPGPFGRR," which is similar to the core phosphorylation motif of this compound, has been reported to have a Michaelis constant (Km) of 450 ± 230 μM and a catalytic rate constant (kcat) of 120 ± 8 min⁻¹ for ERK2[1]. The Km value reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat represents the turnover number, or the number of substrate molecules each enzyme site converts to product per unit time.

The ERK Signaling Pathway: A Brief Overview

The ERK/MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a fundamental cascade that transduces signals from the cell surface to the nucleus, regulating a wide array of cellular processes including growth, proliferation, differentiation, and survival[2][3][4]. The pathway is typically initiated by the activation of receptor tyrosine kinases, which leads to the sequential activation of Ras, Raf, MEK, and finally ERK[3][4][5]. Activated ERK then phosphorylates a multitude of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Substrate Peptide Substrate (e.g., this compound) ERK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Differentiation, etc.) pSubstrate->Response

Caption: The ERK/MAPK signaling cascade leading to substrate phosphorylation.

Experimental Determination of Kinetic Parameters

To accurately compare this compound with other peptide substrates, it is essential to determine their kinetic parameters under identical experimental conditions. The following outlines a general workflow and a detailed protocol for a kinase assay.

General Experimental Workflow

The process of determining kinase kinetic parameters typically involves setting up a series of reactions with varying substrate concentrations and measuring the initial reaction velocities. These data are then fitted to the Michaelis-Menten equation to determine Km and Vmax, from which kcat can be calculated.

Kinase_Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Buffer) reaction Set up Kinase Reactions (Varying Substrate Concentrations) prep->reaction incubation Incubate at Optimal Temperature (e.g., 30°C) reaction->incubation stop Stop Reaction incubation->stop detection Detect Product Formation (e.g., Phosphorylation) stop->detection analysis Data Analysis (Michaelis-Menten Plot) detection->analysis params Determine Kinetic Parameters (Km, Vmax, kcat) analysis->params

Caption: General workflow for a kinase assay to determine kinetic parameters.

Detailed Experimental Protocol: In Vitro Kinase Assay

This protocol provides a general framework for determining the kinetic parameters of a peptide substrate for ERK. It is important to optimize concentrations and incubation times for your specific enzyme and substrate.

Materials:

  • Active ERK1 or ERK2 enzyme

  • Peptide substrate (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[6]

  • ATP solution

  • [γ-³²P]ATP (for radiometric assay) or appropriate reagents for non-radiometric detection methods (e.g., ADP-Glo™ Kinase Assay)[6][7]

  • Stop solution (e.g., 8 M urea with 5 mM dithiothreitol for mass spectrometry-based assays, or appropriate stop reagent for other methods)[7]

  • Phosphocellulose paper or other separation matrix (for radiometric assay)

  • Scintillation counter (for radiometric assay) or plate reader (for non-radiometric assays)

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the active ERK enzyme to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.

    • Prepare a series of dilutions of the peptide substrate in Kinase Assay Buffer. The concentration range should typically span from 0.1x to 10x the expected Km.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, combine the Kinase Assay Buffer, the peptide substrate at a specific concentration, and the ERK enzyme.

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (if using a radiometric assay) or just cold ATP (for non-radiometric assays) to the reaction mixture. The final ATP concentration should be optimized and is often kept close to the Km for ATP if determining the peptide substrate kinetics.

  • Incubation:

    • Incubate the reaction at the optimal temperature for a predetermined time. It is crucial to ensure that the product formation is in the linear range (typically <20% of the substrate is consumed).

  • Termination of Reaction:

    • Stop the reaction by adding the appropriate stop solution. For radiometric assays, this can be done by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in phosphoric acid to stop the enzymatic activity and wash away unincorporated [γ-³²P]ATP.

  • Detection of Phosphorylation:

    • Radiometric Assay: Wash the phosphocellulose papers multiple times with phosphoric acid to remove unincorporated radioactivity. The amount of incorporated ³²P is then quantified using a scintillation counter.

    • Non-Radiometric Assays: Follow the manufacturer's instructions for the specific assay kit being used. For example, in an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by another reagent to convert the generated ADP back to ATP, which is then detected via a luciferase-based reaction[6].

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Km and Vmax.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration.

Conclusion

While a definitive quantitative comparison of this compound with other ERK substrates is hampered by a lack of standardized reporting in the literature, this guide provides the necessary framework for researchers to conduct their own comparative studies. By following the detailed experimental protocols, scientists can generate reliable kinetic data for this compound, MBP, Elk-1, or any other peptide substrate of interest. This will enable an informed selection of the most appropriate substrate for their specific research needs, ultimately leading to more accurate and reproducible results in the study of ERK signaling and the development of novel therapeutics.

References

Confirming ERK Inhibitor Specificity: A Comparative Guide to Using ERKtide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making ERK1 and ERK2 prime targets for therapeutic intervention. The development of specific ERK inhibitors is a key focus in oncology research. A crucial aspect of this development is the rigorous confirmation of inhibitor specificity. This guide provides a comprehensive comparison of methods to confirm ERK inhibitor specificity, with a focus on the utility of the synthetic peptide substrate, ERKtide.

The Role of this compound in Assessing ERK Inhibitor Potency and Specificity

This compound is a synthetic peptide designed as a specific substrate for ERK1 and ERK2 kinases. Its sequence is optimized for recognition and phosphorylation by ERK, making it an ideal tool for in vitro kinase assays. By measuring the phosphorylation of this compound in the presence of varying concentrations of an inhibitor, researchers can accurately determine the inhibitor's potency (typically expressed as the half-maximal inhibitory concentration, or IC50).

The specificity of an ERK inhibitor is its ability to inhibit ERK kinases without significantly affecting other kinases in the human kinome. Using a highly specific substrate like this compound in an initial screen provides a direct measure of an inhibitor's on-target effect. An inhibitor that potently blocks this compound phosphorylation is likely a direct inhibitor of ERK. However, this is just the first step. To confirm true specificity, the results from an this compound-based assay should be compared with data from broader selectivity profiling methods.

The ERK Signaling Pathway

The ERK/MAPK (Mitogen-Activated Protein Kinase) pathway is a highly conserved signaling cascade that relays extracellular signals from surface receptors to the nucleus, culminating in the regulation of gene expression. The canonical pathway is a three-tiered kinase cascade:

  • MAPKKK (RAF): Activated by RAS, RAF kinases phosphorylate and activate MEK.

  • MAPKK (MEK1/2): These dual-specificity kinases phosphorylate and activate ERK.

  • MAPK (ERK1/2): Once activated, ERK1 and ERK2 phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors, to regulate cellular processes.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK1/2 (MAPKK) RAF->MEK ERK ERK1/2 (MAPK) MEK->ERK Substrates_cyto Cytoplasmic Substrates ERK->Substrates_cyto ERK_n ERK1/2 ERK->ERK_n Translocation Substrates_nuc Nuclear Substrates (e.g., Transcription Factors) ERK_n->Substrates_nuc Gene_Expression Gene Expression Substrates_nuc->Gene_Expression

Caption: The canonical ERK/MAPK signaling cascade.

Experimental Comparison: this compound vs. Other Methods

Confirming inhibitor specificity requires a multi-pronged approach. While this compound provides excellent initial data on direct ERK inhibition, it should be complemented by broader analyses.

MethodPrincipleAdvantagesDisadvantages
This compound Kinase Assay In vitro biochemical assay measuring the phosphorylation of a specific peptide substrate (this compound) by purified ERK enzyme.- High Specificity: this compound is an optimized substrate for ERK, leading to a direct and sensitive measure of on-target inhibition.- Quantitative: Provides precise IC50 values for inhibitor potency.- High-Throughput: Amenable to high-throughput screening of compound libraries.- Limited Scope: Only assesses inhibition of ERK and does not provide information on off-target effects on other kinases.- Artificial System: Uses purified components, which may not fully recapitulate the cellular environment.
Myelin Basic Protein (MBP) Assay In vitro biochemical assay using the generic kinase substrate MBP.- Historically Used: A well-established substrate for many kinases, including ERK.- Readily Available: MBP is a common and inexpensive reagent.- Low Specificity: MBP is phosphorylated by numerous kinases, which can lead to ambiguous results if the ERK enzyme preparation is not perfectly pure.
Kinase Selectivity Profiling (e.g., KINOMEscan) A binding assay where the inhibitor is tested against a large panel of purified human kinases (often over 400).- Comprehensive: Provides a broad view of the inhibitor's selectivity across the kinome.- Identifies Off-Targets: Can reveal unexpected off-target interactions that may lead to toxicity.- Binding vs. Inhibition: Measures binding affinity, which does not always perfectly correlate with functional inhibition.- Higher Cost: Generally more expensive than single-target assays.
Cell-Based Assays (e.g., Western Blot, In-Cell Western) Measures the phosphorylation of endogenous ERK or its downstream substrates (like RSK) in whole cells.- Physiologically Relevant: Assesses inhibitor activity in a cellular context, accounting for cell permeability and intracellular interactions.- Confirms Downstream Effects: Demonstrates that the inhibitor blocks the intended signaling pathway in a biological system.- Indirect Measurement: Inhibition of downstream phosphorylation can be influenced by other pathways.- Lower Throughput: Generally more labor-intensive and less amenable to high-throughput screening than biochemical assays.

Quantitative Data Comparison of ERK Inhibitors

The following table summarizes the reported IC50 values for several common ERK inhibitors. Note that the assay conditions, including the substrate used, can influence the measured IC50.

InhibitorERK1 IC50 (nM)ERK2 IC50 (nM)Substrate MentionedReference
SCH772984 41Not specified[1]
Ulixertinib (BVD-523) <0.3<0.3This compound (ATGPLSPGPFGRR)
Ravoxertinib (GDC-0994) 6.13.1Not specified
LY3214996 55Not specified[1]
VX-11e Not specifiedNot specifiedNot specified
FR180204 510330MBP
KO-947 1010Not specified[1]
CC-90003 10-2010-20Not specified[1]

Note: Data is compiled from various sources and assay conditions may differ.

Detailed Experimental Protocols

In Vitro Kinase Assay with this compound

This protocol is a representative example for determining the IC50 of an ERK inhibitor using a fluorescently labeled this compound.

Workflow:

ERKtide_Assay_Workflow Prepare_Reagents 1. Prepare Reagents (ERK2 enzyme, this compound, ATP, Inhibitor) Incubate_Inhibitor 2. Pre-incubate ERK2 with Inhibitor Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction 3. Initiate Reaction with this compound and ATP Incubate_Inhibitor->Initiate_Reaction Incubate 4. Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction 5. Stop Reaction Incubate->Stop_Reaction Detect_Signal 6. Detect Phosphorylated this compound (e.g., Fluorescence Polarization) Stop_Reaction->Detect_Signal Analyze_Data 7. Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data

Caption: Workflow for an in vitro ERK kinase assay using this compound.

Materials:

  • Active recombinant human ERK2 enzyme

  • This compound peptide substrate (e.g., with a fluorescent label like FAM)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • ERK inhibitor to be tested

  • 96- or 384-well assay plates

  • Plate reader capable of detecting the chosen label (e.g., fluorescence polarization)

Procedure:

  • Prepare serial dilutions of the ERK inhibitor in DMSO and then dilute into the kinase reaction buffer.

  • In the assay plate, add the diluted inhibitor and the ERK2 enzyme.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of this compound substrate and ATP.

  • Incubate the reaction for a set time (e.g., 60-120 minutes) at room temperature. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measure the amount of phosphorylated this compound using a suitable detection method. For fluorescently labeled this compound, this can be done by measuring the change in fluorescence polarization.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

KINOMEscan™ for Selectivity Profiling

This is a commercially available service that provides a comprehensive assessment of inhibitor selectivity.

Logical Relationship:

KINOMEscan_Logic Inhibitor Test Inhibitor Binding_Competition Binding Competition Assay Inhibitor->Binding_Competition Kinase_Panel Large Panel of Immobilized Kinases (>400) Kinase_Panel->Binding_Competition Tagged_Ligand Tagged, Broad-Spectrum Kinase Ligand Tagged_Ligand->Binding_Competition Quantification Quantification of Tagged Ligand Bound to Each Kinase Binding_Competition->Quantification Selectivity_Profile Generation of Kinase Selectivity Profile Quantification->Selectivity_Profile Western_Blot_Workflow Cell_Culture 1. Culture Cells and Treat with Inhibitor Stimulate 2. Stimulate ERK Pathway (e.g., with EGF) Cell_Culture->Stimulate Lyse_Cells 3. Lyse Cells and Quantify Protein Stimulate->Lyse_Cells SDS_PAGE 4. Separate Proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer 5. Transfer Proteins to a Membrane SDS_PAGE->Transfer Immunoblot 6. Immunoblot with Antibodies for p-ERK, Total ERK, and p-RSK Transfer->Immunoblot Detect_Analyze 7. Detect and Analyze Band Intensities Immunoblot->Detect_Analyze

References

assessing the suitability of ERKtide for specific research applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of ERK/MAPK pathway research, the selection of an appropriate kinase assay substrate is a critical determinant of experimental success. This guide provides an objective comparison of ERKtide with other commonly used substrates for Extracellular Signal-regulated Kinase (ERK), supported by experimental data and detailed protocols to aid in the selection of the most suitable substrate for your specific research applications.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, and specifically the ERK pathway, is a cornerstone of cellular regulation, governing processes from proliferation and differentiation to survival.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] Accurate and reliable measurement of ERK activity is therefore paramount in both basic research and drug discovery. This is primarily achieved through kinase assays that measure the phosphorylation of a specific substrate by ERK.

This compound, a synthetic peptide, has emerged as a popular substrate for assaying the activity of ERK1 and ERK2.[4] Its sequence is derived from a known in vivo phosphorylation site, offering a degree of biological relevance. However, a researcher's choice of substrate should be informed by a thorough understanding of its performance characteristics relative to other available options. This guide will delve into a comparison of this compound with common alternatives, including Myelin Basic Protein (MBP) and other synthetic peptides, and provide an overview of various assay formats.

Comparative Analysis of ERK Substrates

The ideal kinase assay substrate exhibits high specificity and affinity for the target kinase, resulting in a robust and reproducible signal. Key kinetic parameters, Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for quantifying enzyme-substrate interactions and reaction efficiency. While direct head-to-head comparisons under identical conditions are limited in the literature, the following table summarizes available data to guide substrate selection. It is important to note that experimental conditions can significantly influence these values.

SubstrateTypeAssay FormatKₘ (µM)Vₘₐₓ (relative)SpecificityKey AdvantagesKey Disadvantages
This compound PeptideRadioactive, Non-radioactive, FluorescentNot explicitly foundNot explicitly foundHigh for ERK1/2High specificity, suitable for high-throughput screening.Potentially lower signal than full-length protein substrates.
Myelin Basic Protein (MBP) ProteinRadioactive, Non-radioactiveKᴅ ~0.67 µM (for ERK2 binding)[5]Not explicitly foundBroad (substrate for other kinases)Readily available, generates a strong signal.Lower specificity can lead to off-target phosphorylation.
EKAR (ERK Activity Reporter) FRET-based peptideFluorescent (in vivo/in vitro)Not applicableNot applicableHigh for ERKEnables real-time imaging of ERK activity in living cells.[6][7]Requires specialized imaging equipment and genetic encoding.
KTR (Kinase Translocation Reporter) Fluorescent peptideFluorescent (in vivo)Not applicableNot applicableHigh for ERKReports ERK activity through changes in subcellular localization.[8]Indirect measure of kinase activity.

Signaling Pathway and Experimental Workflows

To provide context for the application of these substrates, the following diagrams illustrate the ERK/MAPK signaling pathway and a general workflow for a kinase assay.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Substrate Substrate (e.g., this compound, MBP) ERK->Substrate Phosphorylation Nucleus Nucleus ERK->Nucleus Translocation Transcription Transcription Factors ERK->Transcription pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, etc.) Transcription->Response

Figure 1. Simplified ERK/MAPK Signaling Pathway.

Figure 2. General Workflow for an In Vitro Kinase Assay.

Experimental Protocols

The choice of assay methodology is as crucial as the choice of substrate. Below are detailed protocols for common ERK kinase assays.

Non-Radioactive Kinase Assay using Myelin Basic Protein (MBP)

This method relies on the detection of phosphorylated MBP using a phospho-specific antibody.

Materials:

  • Active ERK2 enzyme

  • Myelin Basic Protein (MBP)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • ATP solution

  • Stopping solution (e.g., EDTA)

  • Wash buffer (e.g., TBS-T)

  • Primary antibody (anti-phospho-MBP)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare the kinase reaction mixture by combining Kinase Assay Buffer, active ERK2 enzyme, and MBP in a 96-well plate.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by adding the stopping solution.

  • Wash the wells with Wash Buffer.

  • Add the primary antibody and incubate.

  • Wash the wells and add the secondary antibody.

  • Wash the wells and add the chemiluminescent substrate.

  • Measure the luminescence using a plate reader.

Radiolabeled [γ-³²P] ATP Kinase Assay

This highly sensitive "gold standard" assay directly measures the incorporation of a radiolabeled phosphate group onto the substrate.[9][10]

Materials:

  • Active ERK2 enzyme

  • This compound or other peptide substrate

  • Kinase Assay Buffer

  • [γ-³²P] ATP

  • "Cold" (non-radiolabeled) ATP

  • Stopping solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture containing Kinase Assay Buffer, active ERK2 enzyme, peptide substrate, and "cold" ATP.

  • Initiate the reaction by adding [γ-³²P] ATP.[10]

  • Incubate at 30°C for the desired time.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P] ATP.

  • Dry the P81 paper.

  • Quantify the incorporated radioactivity using a scintillation counter.

AlphaScreen® SureFire® p-ERK Assay

This is a high-throughput, non-radioactive, homogeneous assay that measures endogenous phosphorylated ERK in cell lysates.[1][2]

Materials:

  • Cells expressing the target of interest

  • AlphaScreen® SureFire® p-ERK Assay Kit (containing lysis buffer, acceptor beads, and donor beads)

  • White 384-well microplate

  • AlphaScreen-capable plate reader

Procedure:

  • Seed cells in a microplate and culture to confluence.[2]

  • Treat cells with agonists or antagonists as required.

  • Lyse the cells directly in the well by adding the provided lysis buffer.[1]

  • Transfer the lysate to a 384-well plate.

  • Add the acceptor and donor bead mixture.[1]

  • Incubate in the dark for 2 hours.

  • Read the plate on an AlphaScreen-capable plate reader.[1]

Conclusion

The selection of a substrate for ERK kinase assays is a multifaceted decision that depends on the specific research question, desired throughput, and available instrumentation. This compound offers high specificity, making it an excellent choice for high-throughput screening and applications where minimizing off-target effects is critical. Myelin Basic Protein, while less specific, can provide a robust signal and is a well-established substrate. For researchers interested in the spatiotemporal dynamics of ERK signaling in living cells, fluorescent biosensors like EKAR and KTR provide powerful, albeit more complex, alternatives. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to optimize their ERK/MAPK pathway research.

References

Safety Operating Guide

Navigating the Safe Disposal of ERKtide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential information for the proper disposal of ERKtide, a peptide substrate for ERK2, ensuring the safety of laboratory personnel and the environment. While specific institutional guidelines should always be followed, this document outlines the general procedures for handling and disposing of this compound waste.

General Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound if available from the supplier. In the absence of a specific SDS, peptides are generally treated as chemical waste. Standard laboratory safety protocols should be strictly adhered to, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

This compound Waste Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and whether it is contaminated with other hazardous materials.

Solid this compound Waste:

  • Collection: Collect unused or waste solid this compound in a clearly labeled, sealed container.

  • Labeling: The container must be labeled as "Hazardous Waste" or "Chemical Waste" in accordance with institutional and local regulations. The label should clearly identify the contents as "this compound (solid)" and include the approximate quantity.

  • Storage: Store the waste container in a designated, secure area for chemical waste, segregated from incompatible materials.

  • Disposal: Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

Liquid this compound Waste (Solutions):

  • Aqueous Solutions:

    • For non-hazardous, dilute aqueous solutions of this compound, disposal down the sanitary sewer may be permissible, but only after obtaining explicit approval from the institutional EHS department.[1] Dilution is not an acceptable alternative to proper disposal for hazardous waste.[2]

    • If the solution contains other hazardous materials (e.g., solvents, toxic buffers), it must be treated as hazardous chemical waste.

  • Solvent-Based Solutions:

    • Solutions of this compound in organic solvents must be collected in a designated, labeled, and sealed waste container.

    • The container should be appropriate for the solvent used and clearly labeled with the contents, including the name of the solvent and "this compound."

    • This waste must be disposed of through the institutional EHS office or a licensed hazardous waste contractor.

Contaminated Materials:

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

  • Labware: Glassware and plasticware (e.g., pipette tips, tubes) contaminated with this compound should be collected in a designated container for chemical waste. Whenever possible, decontaminate grossly contaminated labware.[3]

  • Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable PPE should be placed in a designated chemical waste bag or container.

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ERKtide_Disposal_Workflow start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid this compound Waste waste_type->solid_waste Solid liquid_waste Liquid this compound Waste waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Sharps, Labware, PPE) waste_type->contaminated_materials Contaminated collect_solid Collect in a Labeled, Sealed Container solid_waste->collect_solid liquid_type Determine Liquid Type liquid_waste->liquid_type material_type Determine Material Type contaminated_materials->material_type label_solid Label as 'Hazardous Waste' (this compound, solid) collect_solid->label_solid store_solid Store in Designated Chemical Waste Area label_solid->store_solid dispose_solid Dispose via EHS/ Licensed Contractor store_solid->dispose_solid aqueous_solution Aqueous Solution liquid_type->aqueous_solution Aqueous solvent_solution Solvent-Based Solution liquid_type->solvent_solution Solvent-based check_hazard Is it non-hazardous and dilute? aqueous_solution->check_hazard collect_liquid Collect in a Labeled, Sealed Waste Container solvent_solution->collect_liquid ehs_approval Obtain EHS Approval for Sewer Disposal check_hazard->ehs_approval Yes check_hazard->collect_liquid No / Contains other hazards sewer_disposal Dispose down Sanitary Sewer ehs_approval->sewer_disposal Approved ehs_approval->collect_liquid Not Approved dispose_liquid Dispose via EHS/ Licensed Contractor collect_liquid->dispose_liquid sharps Sharps material_type->sharps Sharps labware_ppe Labware / PPE material_type->labware_ppe Labware/PPE sharps_container Place in Designated Sharps Container sharps->sharps_container chemical_waste_container Place in Designated Chemical Waste Container labware_ppe->chemical_waste_container dispose_contaminated Dispose via EHS/ Licensed Contractor sharps_container->dispose_contaminated chemical_waste_container->dispose_contaminated

Caption: Decision workflow for the safe disposal of this compound waste.

By following these procedures and the accompanying workflow, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.

References

Essential Safety and Logistical Information for Handling ERKtide

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and General Precautions

ERKtide is a bioactive peptide, and like many synthetic peptides, its specific toxicological properties have not been extensively documented.[1] Therefore, it is imperative to treat this compound as a potentially hazardous substance.[1] Standard laboratory procedures should be followed, with a focus on avoiding inhalation, ingestion, and direct contact with skin and eyes.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, particularly in its lyophilized (powder) form.

EquipmentSpecificationPurpose
Hand Protection Nitrile or other chemical-resistant gloves.To prevent skin contact with the peptide.[3][4]
Body Protection Standard laboratory coat.To protect skin and clothing from spills and contamination.[3][5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To shield eyes from airborne particles and accidental splashes.[3][4][5]
Respiratory Protection Not generally required for small quantities. Use a certified respirator or work in a chemical fume hood when handling larger quantities of powder or if there is a risk of aerosolization.[3]To prevent inhalation of the peptide powder.

Operational Plan: From Storage to Use

A systematic approach to handling ensures both safety and peptide integrity.

  • Storage: For maximum stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or colder.[6][7]

  • Preparation for Weighing: To prevent moisture absorption, which can degrade the peptide and affect weight accuracy, allow the sealed vial to equilibrate to room temperature in a desiccator before opening.[6][7]

  • Weighing and Reconstitution:

    • Perform weighing quickly in a designated, clean area, minimizing the creation of airborne dust.

    • Reconstitute the peptide using a sterile buffer. If the peptide's solubility is unknown, sterile, distilled water is a recommended starting point. For sequences prone to oxidation, the use of oxygen-free buffers should be considered.[6]

  • General Handling: All handling of this compound should be conducted in a well-ventilated area. For procedures with a high potential for aerosol generation, a biosafety cabinet or chemical fume hood is recommended.[8]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate action is critical.

SituationFirst Aid and Response Protocol
Skin Contact Immediately wash the affected area with soap and copious amounts of water. Remove any contaminated clothing.[1][8]
Eye Contact Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[1][8]
Inhalation Move the individual to an area with fresh air. If breathing becomes difficult, seek medical attention.[1]
Ingestion Rinse the mouth thoroughly with water. Do not induce vomiting. Seek medical attention.[1]
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for proper disposal. Clean the spill area thoroughly.[1]

Disposal Plan

All waste materials contaminated with this compound, including unused peptide, solutions, and disposable labware, must be treated as chemical waste.

  • Collection: Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container.[8]

  • Disposal: Dispose of the collected waste in accordance with all local, institutional, and national regulations for hazardous chemical waste. Do not discard in the regular trash or pour down the sewer system.[9]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Disposal Disposal cluster_Emergency Emergency Protocol Storage Store this compound at ≤ -20°C Equilibrate Equilibrate to Room Temp in Desiccator Storage->Equilibrate PPE Don Appropriate PPE Equilibrate->PPE Weigh Weigh Peptide PPE->Weigh Reconstitute Reconstitute in Sterile Buffer Weigh->Reconstitute Experiment Perform Experiment Reconstitute->Experiment Collect_Waste Collect All Contaminated Waste Experiment->Collect_Waste Label_Waste Label as Hazardous Chemical Waste Collect_Waste->Label_Waste Dispose Dispose via Institutional Protocol Label_Waste->Dispose Spill Spill or Exposure Occurs Action Follow Emergency Procedures Spill->Action Report Report Incident Action->Report

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.